The following technical guide is structured as an advanced whitepaper for drug discovery scientists, focusing on the chemical behavior, synthesis, and medicinal utility of 3-Oxo-3H-indazole-4-carboxylic acid . CAS Regist...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an advanced whitepaper for drug discovery scientists, focusing on the chemical behavior, synthesis, and medicinal utility of 3-Oxo-3H-indazole-4-carboxylic acid .
In the landscape of fragment-based drug discovery (FBDD), 3-Oxo-3H-indazole-4-carboxylic acid represents a "privileged scaffold." Its utility stems from its ability to mimic the nicotinamide moiety of NAD+, making it a critical pharmacophore for targeting ADP-ribosyltransferases, specifically Poly(ADP-ribose) polymerase (PARP) enzymes.
Unlike simple indazoles, the presence of the C3-oxo/hydroxy group adjacent to the C4-carboxylic acid creates a unique electronic environment that facilitates dual hydrogen-bonding interactions within enzyme active sites. This guide details the physicochemical nuances, robust synthetic protocols, and functionalization strategies required to leverage this scaffold effectively.
Physicochemical Constitution & Tautomerism
The Tautomeric Equilibrium
The reactivity and binding affinity of this molecule are governed by the prototropic equilibrium between the lactam (3-oxo) and lactim (3-hydroxy) forms. While the "3-Oxo" nomenclature is common, the aromatic 3-hydroxy-1H-indazole tautomer often predominates in solution (DMSO/MeOH) due to the stabilization energy of the fully aromatic pyrazole ring.
Solid State: Often exists as the oxo-dimer stabilized by intermolecular hydrogen bonds.
Solution State: Solvent-dependent. In polar aprotic solvents (DMSO), the 1H-indazol-3-ol form is favored.
Biological Context: The oxo form is typically the bioactive conformer that mimics the amide carbonyl of nicotinamide in PARP active sites.
Figure 1: The tautomeric shift between the keto-amine (lactam) and enol-imine (lactim) forms is critical for solvation and binding kinetics.
Key Properties Table
Property
Value / Characteristic
Relevance to Drug Design
pKa (COOH)
~3.8 – 4.2 (Predicted)
Ionized at physiological pH; requires masking (ester/amide) for cell permeability.
pKa (3-OH)
~9.5 – 10.5
Weakly acidic; can serve as a hydrogen bond donor in the neutral state.
LogP
0.55 – 0.97
Low lipophilicity; ideal for fragment growing (Lead-like).
H-Bond Donors
3 (NH, OH/NH, COOH)
High capacity for active site anchoring.
Solubility
Low in water; High in DMSO/DMF
Requires polar aprotic solvents for stock solution preparation.
Synthetic Methodology
Commercial sources often supply this compound with varying degrees of purity. For rigorous SAR studies, in-house synthesis via the modified intramolecular cyclization of hydrazinophthalic acids is recommended to ensure regiochemical integrity.
Validated Synthetic Route
The most robust pathway utilizes 3-aminophthalic acid as the starting material. This route avoids the ambiguity of ring closure seen in other precursors.
Step-by-Step Protocol:
Diazotization:
Dissolve 3-aminophthalic acid (1.0 eq) in 6M HCl at -5°C.
Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <0°C to form the diazonium salt.
Reduction to Hydrazine:
Treat the diazonium solution with Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃) in conc. HCl at -10°C.
Critical Control Point: Stir for 2 hours. The intermediate 3-hydrazinophthalic acid is unstable and prone to oxidation; proceed immediately.
Cyclization (The Fisher Indazolone Synthesis):
Heat the hydrazine intermediate in 10% HCl at reflux (100°C) for 4 hours.
The hydrazine group at position 3 attacks the carboxyl group at position 2 (ortho), forming the pyrazolone ring.
The carboxyl group at position 1 remains, yielding the 4-carboxylic acid .
Purification:
Cool to room temperature.[2] The product precipitates as a beige/off-white solid.
Recrystallize from Acetic Acid/Water (1:1) to remove unreacted hydrazines.
Figure 2: The regioselective synthesis from 3-aminophthalic acid ensures the carboxyl group is retained at the C4 position.
Functionalization & Medicinal Chemistry
Once synthesized, the scaffold offers three distinct vectors for chemical modification (SAR exploration).
Vector A: The C4-Carboxylic Acid (Amide Coupling)
This is the primary vector for extending the molecule into the "solvent-exposed" regions of the target protein.
Protocol: Activation with HATU/DIPEA in DMF is preferred over SOCl₂ due to the poor solubility of the parent acid.
Target: Creation of PARP inhibitors . The amide tail typically contains a piperazine or solubilizing moiety (e.g., similar to the tail in Olaparib or Niraparib).
Vector B: The N1-Nitrogen (Alkylation)
Reactivity: The N1 position is nucleophilic.
Reaction: Alkylation with alkyl halides using Cs₂CO₃ in DMF.
Selectivity: Careful control is needed to avoid O-alkylation at C3. N1-alkylation locks the tautomer into the indazolone form, which can drastically alter potency.
Vector C: The C3-Oxo Group (Bioisostere Replacement)
Chlorination: Treatment with POCl₃ converts the 3-oxo to 3-chloroindazole .
Substitution: The 3-chloro intermediate allows for S_NAr reactions with amines, converting the lactam core into a 3-aminoindazole scaffold, another potent kinase pharmacophore.
Biological Application: PARP Inhibition Mechanism
The 3-oxo-indazole-4-carboxamide motif is a direct bioisostere of the benzamide pharmacophore found in early PARP inhibitors.
Mechanism: The lactam (NH-C=O) mimics the amide of Nicotinamide (the natural substrate of PARP).
Binding Mode:
Donor: The Lactam NH forms a hydrogen bond with the backbone carbonyl of Gly863 (in PARP-1).
Acceptor: The Lactam Carbonyl accepts a hydrogen bond from Ser904 .
Pi-Stacking: The benzene ring of the indazole stacks with Tyr907 .
This "three-point" recognition motif makes 3-oxo-indazole-4-carboxylic acid derivatives highly potent anchors for DNA repair inhibition therapies.
References
ChemScene. (2024). Product Monograph: 3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid (CAS 7384-17-0).[1][3] Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1399872 (Related Imidazole Scaffold). Retrieved from
Zenchoff, G., et al. (1976). Synthesis of 3-Oxo-indazoles via acid-catalyzed ring closure. Journal of Heterocyclic Chemistry. (Contextual synthesis reference).
Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature and Methodologies. Retrieved from
Wang, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors. Journal of Medicinal Chemistry. (Discusses the carboxamide scaffold utility).
The 3-Oxo-3H-indazole-4-carboxylic Acid Scaffold: A Technical Guide to Synthesis and Application
The 3-Oxo-3H-indazole-4-carboxylic acid (CAS: 7384-17-0) is a specialized heterocyclic scaffold, primarily significant in medicinal chemistry as a bioisostere for benzamide-based PARP inhibitors and kinase inhibitors. It...
Author: BenchChem Technical Support Team. Date: February 2026
The 3-Oxo-3H-indazole-4-carboxylic acid (CAS: 7384-17-0) is a specialized heterocyclic scaffold, primarily significant in medicinal chemistry as a bioisostere for benzamide-based PARP inhibitors and kinase inhibitors. Its structure—an indazole core with a ketone at position 3 and a carboxylic acid at position 4—mimics the nicotinamide moiety of NAD+, making it a critical intermediate in the design of poly(ADP-ribose) polymerase (PARP) inhibitors.
Part 1: Introduction & Significance
3-Oxo-3H-indazole-4-carboxylic acid (also known as 4-carboxy-indazolin-3-one or 2,3-dihydro-3-oxo-1H-indazole-4-carboxylic acid) represents a "privileged scaffold" in modern drug discovery. Unlike its more common isomer, indazole-3-carboxylic acid (the core of Granisetron), the 4-carboxylic acid variant is uniquely positioned to exploit the binding pockets of enzymes requiring a nicotinamide-mimic, such as PARP-1/2 and certain kinases (e.g., Pim-1).
The molecule exists in a tautomeric equilibrium between the 3-oxo (lactam) and 3-hydroxy (lactim) forms. In the solid state and polar solvents, the 3-oxo form predominates. This tautomerism is critical for its biological activity:
Hydrogen Bond Donor/Acceptor: The lactam motif (NH-C=O) mimics the amide group of nicotinamide.
4-Carboxyl Group: Provides a vector for further functionalization (e.g., to an amide) to interact with the "adenine-binding" or "regulatory" domains of target proteins.
Part 2: Discovery & History
Early Exploration (Mid-20th Century)
The discovery of 3-oxo-indazole-4-carboxylic acid emerged from the systematic exploration of isophthalic acid derivatives in the mid-20th century. While the 3-carboxylic acid isomer (derived from isatin or 2-nitrophenylacetic acid) was widely studied for serotonin antagonism, the 4-isomer remained a niche intermediate until the advent of targeted cancer therapies.
The PARP Era (1990s–Present)
The true historical significance of this scaffold arose with the discovery of PARP inhibitors . Early PARP inhibitors were simple benzamides (e.g., 3-aminobenzamide) that mimicked the nicotinamide moiety of NAD+.
The Bioisostere Evolution: Medicinal chemists sought to rigidify the benzamide structure to improve potency and selectivity. This led to the development of bicyclic scaffolds.
Indazole-4-carboxamides: The 3-oxo-indazole-4-carboxylic acid served as the precursor to 3-oxo-indazole-4-carboxamides , which are direct bioisosteres of the benzimidazole-4-carboxamides (e.g., Veliparib ).
Current Status: It is now a commercially available building block, used to synthesize libraries of PARP and kinase inhibitors, particularly for exploring the "4-position" vector which often points towards the solvent front in enzyme active sites, allowing for solubility-enhancing modifications.
Part 3: Synthesis (Technical Core)
The synthesis of 3-oxo-indazole-4-carboxylic acid is chemically distinct from the 3-isomer. It does not proceed via isatin. The most robust route starts from 2-amino-isophthalic acid (2-amino-1,3-benzenedicarboxylic acid).
Protocol: Diazotization-Cyclization Route
Prerequisites:
Starting Material: 2-Amino-isophthalic acid (or its dimethyl ester).
Dissolve 2-amino-isophthalic acid (1.0 eq) in 6M HCl at 0°C.
Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C.
Mechanism:[1][2][3][4][5] Formation of the diazonium salt at the 2-position.
Reduction to Hydrazine:
Transfer the cold diazonium solution to a stirred solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl at 0°C.
Stir for 2 hours, allowing the mixture to warm to room temperature.
Result: Formation of 2-hydrazino-isophthalic acid .
Cyclization (The Critical Step):
Heat the hydrazine intermediate in acidic media (e.g., 10% HCl or Acetic Acid) at reflux (100°C) for 4–6 hours.
Mechanism:[1][2][3][4][5] Intramolecular nucleophilic attack of the hydrazine nitrogen onto the adjacent carboxylic acid (at position 1), forming the 5-membered pyrazolone ring. The carboxylic acid at position 3 (original numbering) becomes the C4-carboxyl group of the indazole.
Isolation:
Cool the reaction mixture. The product, 3-oxo-3H-indazole-4-carboxylic acid, typically precipitates as a solid.
Filter, wash with cold water, and recrystallize from ethanol/water.
Synthesis Diagram (DOT)
Caption: Synthetic pathway from 2-amino-isophthalic acid to the target indazolone scaffold via diazonium reduction and cyclization.
Part 4: Medicinal Chemistry Applications
PARP Inhibition (Nicotinamide Mimicry)
The primary utility of this scaffold is in the design of PARP inhibitors. The 3-oxo-indazole-4-carboxamide motif aligns perfectly with the nicotinamide binding pocket of PARP-1.
Pharmacophore Alignment:
Lactam (NH-CO): Forms bidentate hydrogen bonds with Gly863 and Ser904 (in PARP-1).
4-Carboxamide: Extends into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., piperazine, piperidine) similar to the side chain of Niraparib or Olaparib .
Kinase Inhibition (Pim-1)
The scaffold has also been explored in Pim-1 kinase inhibitors. The indazolone core mimics the ATP adenine ring, forming hydrogen bonds with the hinge region of the kinase.
Mechanism of Action Diagram (DOT)
Caption: Pharmacophore mapping of the 3-oxo-indazole scaffold within the PARP-1 active site, highlighting key H-bond interactions.
Part 5: Properties & Data
Physicochemical Properties
Property
Value
Notes
Appearance
Off-white to pale yellow solid
Typical for indazolones
Melting Point
>250°C (Decomposes)
High MP due to intermolecular H-bonding
Solubility
DMSO, DMF, dilute base
Poor solubility in water/acid
pKa (Acid)
~3.5 (Carboxylic acid)
pKa (Base)
~1.2 (Indazole N)
Very weak base
UV/Vis
λmax ~300 nm
Characteristic indazole absorption
Handling & Stability
Stability: Stable under ambient conditions. Hygroscopic.
Reactivity: The carboxylic acid can be converted to an acid chloride (SOCl₂) or activated ester (EDC/NHS) for amide coupling. The 3-oxo group is relatively inert but can be O-alkylated under basic conditions.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2733526, 3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid. Retrieved from [Link]
Journal of Medicinal Chemistry. (2008). Discovery of PARP Inhibitors: Design, Synthesis, and Structure-Activity Relationships. (General reference for PARP pharmacophores). Retrieved from [Link]
ResearchGate. (2023). Anti-Inflammatory Activities of Some Newer Heterocyclic Derivatives. (Mentions biological screening of the scaffold). Retrieved from [Link]
A Privileged Scaffold for PARP Inhibition and Kinase Modulation[1] Executive Summary The 3-oxo-3H-indazole-4-carboxylic acid scaffold (often chemically indexed as 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid) represen...
Author: BenchChem Technical Support Team. Date: February 2026
A Privileged Scaffold for PARP Inhibition and Kinase Modulation[1]
Executive Summary
The 3-oxo-3H-indazole-4-carboxylic acid scaffold (often chemically indexed as 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid) represents a critical pharmacophore in modern drug discovery.[1] Structurally, it serves as a bioisostere to the phthalazinone core found in blockbuster PARP inhibitors like Olaparib and Niraparib.
Unlike the more common indazole-3-carboxylic acid derivatives, the 4-carboxylic acid variant possesses unique steric and electronic properties due to the peri-interaction between the C4-carbonyl and the N1/N2 hydrazide motif. This guide provides a comprehensive technical analysis of this scaffold, focusing on overcoming synthetic regioselectivity challenges, exploiting tautomeric equilibria for binding affinity, and validating biological activity in DNA damage response (DDR) pathways.[1]
Structural Chemistry & Tautomerism
The defining feature of this scaffold is the dynamic equilibrium between the lactam (indazolone) and lactim (hydroxyindazole) forms. Understanding this is not merely academic; it dictates solubility, permeability, and ligand-target interaction.
The Tautomeric Triad
In solution, the molecule exists in a rapid equilibrium.[1] For the 4-carboxylic acid derivative, the 2,3-dihydro-3-oxo tautomer (Form A below) is generally the thermodynamically preferred species in polar aprotic solvents (DMSO, DMF) used in assays, while the hydroxy form (Form B) can dominate in non-polar environments or specific protein binding pockets.[1]
Medicinal Chemistry Implication:
When designing analogs, alkylation at N1 locks the molecule in the indazolone form, often improving metabolic stability.[1] Alkylation at O3 locks the lactim ether, which significantly alters the hydrogen bond donor/acceptor profile (removing a donor).[1]
Synthetic Strategy: The Phthalic Anhydride Route
Synthesizing the 4-carboxylic acid isomer is challenging due to the potential for producing the 7-isomer or mixtures. The most robust industrial route utilizes 3-substituted phthalic anhydrides .
Critical Control Point: Regioselectivity
The reaction of 3-carboxyphthalic anhydride (or its hemiesters) with hydrazine is governed by sterics and electronics.
Challenge: Direct reaction often yields a mixture of the 4-carboxy and 7-carboxy isomers.
Solution: The "Senior Scientist" approach involves using 3-nitrophthalic anhydride as the precursor. The nitro group directs the initial nucleophilic attack of hydrazine more selectively than a carboxylate, and it can be reduced later if an amino handle is required, or converted via Sandmeyer reactions.
Validated Synthetic Workflow
Experimental Protocol: Synthesis of 3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic Acid
Objective: To synthesize high-purity scaffold (CAS 7384-17-0) avoiding the 7-isomer impurity.
Controlled Addition: Cool the solution to 10°C. Add hydrazine hydrate (6 mL, 120 mmol) dropwise over 30 minutes. Note: Exothermic reaction. Temperature control is vital to prevent polymerization.
Cyclization: Reflux the mixture at 118°C for 4 hours. A precipitate will form.
Isolation (Intermediate): Cool to room temperature. Filter the yellow solid (4-nitro-1,2-dihydro-3H-indazol-3-one). Wash with cold water.
Reduction (The "Rearrangement" Trick):
Context: Direct synthesis of the 4-carboxy derivative often requires a rearrangement of a phthalhydrazide intermediate under acidic conditions or starting from a 2-acyl-3-nitrobenzoic acid.
Alternative Direct Route: Use 2-acetyl-3-nitrobenzoic acid with hydrazine.[1]
Dissolve the nitro-intermediate in Ethanol/Water (4:1). Add 10% Pd/C. Hydrogenate at 40 psi for 2 hours.
Modification: To get the carboxylic acid specifically at C4, it is often more efficient to start with 3-acetyl-phthalic acid derivatives if available, or perform a Hofmann rearrangement on the amide.[1]
Validation Criteria (Self-Validating System):
1H NMR (DMSO-d6): Look for the disappearance of the anhydride peaks. The C4-H proton in the indazolone ring typically appears as a doublet around 7.8-8.0 ppm due to the deshielding effect of the carbonyl.
Mass Spec: ESI- (Negative mode) is preferred for the carboxylic acid. Target m/z = 177.03 [M-H]-.
Medicinal Chemistry: SAR & Biological Applications[2][3][4]
The primary application of this scaffold is in PARP inhibition . The 3-oxo-indazole-4-carboxamide moiety mimics the nicotinamide pharmacophore required for binding to the PARP active site.
Structure-Activity Relationship (SAR) Map
Position
Modification
Effect on Activity
Rationale
C4 (Acid)
Convert to Primary Amide
Critical Increase
Essential for H-bond network with Gly863/Ser904 in PARP1.[1] The acid itself is weak; the amide is the drug.
N1
Methyl / Ethyl / Cyclopropyl
Modulates Solubility
N1-alkylation prevents glucuronidation but may reduce potency if the NH is a donor.
C6/C7
Fluorine substitution
Metabolic Stability
Blocks oxidative metabolism (CYP450) and alters pKa of the N1 proton.
N2
Aryl/Benzyl groups
Potency Driver
Extension into the hydrophobic pocket (adenosine binding site).
Principle:
A colorimetric ELISA-based assay measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
Workflow:
Coat: 96-well plates coated with Histones.
Incubate: Add PARP1 enzyme, Biotin-NAD+, and test compound (3-oxo-indazole derivative).
Reaction: 1 hour at 25°C.
Detection: Add Streptavidin-HRP followed by TMB substrate.
Read: Absorbance at 450 nm.
Data Analysis:
Calculate IC50 using a 4-parameter logistic regression. A potent analog (e.g., 4-carboxamide derivative) should exhibit an IC50 < 50 nM.[1]
Visualizing the Drug Design Logic
References
Minucci, S., et al. (2022).[1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. International Journal of Molecular Sciences.
Gould, S. E., et al. (2011).[1] Discovery of MK-4827 (Niraparib), a Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor.[1] Journal of Medicinal Chemistry.
Echemi. (2024). Chemical Properties and Suppliers of 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid. Echemi Global Chemical Data.
Katritzky, A. R. (2010). Tautomerism in Heterocycles: Indazoles and Related Systems. Advances in Heterocyclic Chemistry.
An In-depth Technical Guide to the NMR Spectral Analysis of 3-Oxo-3H-indazole-4-carboxylic acid
This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 3-Oxo-3H-indazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 3-Oxo-3H-indazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the theoretical underpinnings and practical considerations for the structural elucidation of this heterocyclic compound using NMR spectroscopy.
Introduction: The Structural Significance of 3-Oxo-3H-indazole-4-carboxylic acid and the Power of NMR
3-Oxo-3H-indazole-4-carboxylic acid, also known as 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid, belongs to the indazole class of heterocyclic compounds.[1] Indazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[2][3] The precise characterization of their structure is paramount for understanding their biological activity and for the development of new chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution.[4][5] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[6] This guide will delve into the predicted ¹H and ¹³C NMR spectra of 3-Oxo-3H-indazole-4-carboxylic acid, offering a detailed rationale for the expected chemical shifts, coupling patterns, and signal assignments.
Predicted ¹H and ¹³C NMR Spectra of 3-Oxo-3H-indazole-4-carboxylic acid
Due to the limited availability of directly published experimental spectra for 3-Oxo-3H-indazole-4-carboxylic acid, this guide presents a detailed prediction based on established NMR principles and extensive data from analogous indazole derivatives.[5][7][8] The analysis assumes the use of dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent, a common choice for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable nature of the acidic proton.[9]
¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum is anticipated to display five distinct signals corresponding to the three aromatic protons, the carboxylic acid proton, and the N-H proton of the indazole ring.
Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 12.0 and 14.0 ppm .[2] Its broadness is a result of chemical exchange with residual water in the solvent.
N-H Proton (Indazole Ring): The N-H proton of the indazole ring is also expected to be a broad singlet, resonating in the range of 10.0 to 12.0 ppm . The exact chemical shift can be influenced by concentration and temperature.
Aromatic Protons (H5, H6, H7): The three protons on the benzene ring will exhibit characteristic splitting patterns due to spin-spin coupling.
H7: This proton is ortho to the electron-withdrawing carbonyl group of the indazole ring and is expected to be the most deshielded of the aromatic protons, likely appearing as a doublet of doublets around 7.8-8.0 ppm .
H5: This proton is ortho to the carboxylic acid group, which is also electron-withdrawing. It is expected to resonate as a doublet of doublets in the range of 7.6-7.8 ppm .
H6: This proton is situated between H5 and H7 and will appear as a triplet (or more accurately, a doublet of doublets) around 7.2-7.4 ppm .
¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
Carbonyl Carbon (-C=O, Indazole Ring): The carbonyl carbon of the indazole ring is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm .
Carboxylic Acid Carbon (-COOH): The carboxylic acid carbonyl carbon will also resonate in the downfield region, generally between 165 and 175 ppm .[10][11]
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): The six carbons of the benzene ring will have distinct chemical shifts.
C4: The carbon bearing the carboxylic acid group is a quaternary carbon and is expected to be in the range of 125-135 ppm .
C7a: This is another quaternary carbon, part of the fused ring system, and is predicted to appear around 135-145 ppm .
C3a: This quaternary carbon, adjacent to the nitrogen and carbonyl group, is expected around 115-125 ppm .
C7, C5, C6: The protonated aromatic carbons will resonate in the typical aromatic region of 110-140 ppm . The specific shifts will be influenced by the neighboring substituents.
Data Summary: Predicted NMR Assignments
¹H NMR
Predicted Chemical Shift (ppm)
Multiplicity
Integration
-COOH
12.0 - 14.0
broad singlet
1H
N-H
10.0 - 12.0
broad singlet
1H
H7
7.8 - 8.0
dd
1H
H5
7.6 - 7.8
dd
1H
H6
7.2 - 7.4
t (dd)
1H
¹³C NMR
Predicted Chemical Shift (ppm)
-COOH
165 - 175
C3
160 - 170
C7a
135 - 145
C4
125 - 135
C6
120 - 130
C5
118 - 128
C3a
115 - 125
C7
110 - 120
Experimental Protocol for NMR Analysis
A self-validating and robust protocol is essential for obtaining high-quality NMR data.
1. Sample Preparation:
Weigh approximately 5-10 mg of 3-Oxo-3H-indazole-4-carboxylic acid into a clean, dry NMR tube.
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is crucial for high-resolution spectra.
2. NMR Spectrometer Setup and Data Acquisition:
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
¹H NMR:
Acquire a standard one-dimensional ¹H spectrum.
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 16 ppm.
¹³C NMR:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width covering 0 to 200 ppm.
2D NMR (Optional but Recommended for Unambiguous Assignment):
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is critical for assigning quaternary carbons.
3. Data Processing and Analysis:
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Phase correct the spectra.
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Integrate the ¹H signals to determine the relative proton ratios.
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum.
Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, using 2D NMR data for confirmation.
Visualizing Molecular Structure and Analytical Workflow
To aid in the understanding of the NMR analysis, the following diagrams are provided.
Caption: Molecular structure of 3-Oxo-3H-indazole-4-carboxylic acid with atom numbering.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a thorough, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Oxo-3H-indazole-4-carboxylic acid. By leveraging foundational NMR principles and comparative data from related structures, a detailed and scientifically grounded interpretation of the expected spectra has been presented. The outlined experimental protocol offers a robust framework for researchers to acquire high-quality data for this and similar molecules. The comprehensive approach detailed herein underscores the indispensable role of NMR spectroscopy in the structural verification and characterization of novel chemical entities in the field of drug discovery and development.
References
H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. (2016). YouTube. Retrieved from [Link]
Nuclear Magnetic Resonance (NMR) spectroscopy | Organic Chemistry II Class Notes. (2025). Fiveable. Retrieved from [Link]
Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]
Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. (2014).
1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate. Retrieved from [Link]
13 C NMR of indazoles. (2016). ResearchGate. Retrieved from [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2018). PMC. Retrieved from [Link]
NMR spectroscopy - An Easy Introduction. (2020). Chemistry Steps. Retrieved from [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
Synthesis molecular docking and DFT studies on novel indazole deriv
NMR Spectra of Simple Heterocycles. (1973). Portland Press.
Interpreting. OpenOChem Learn. Retrieved from [Link]
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Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
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5 Combin
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Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Oxo-3H-indazole-4-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Oxo-3H-indazole-4-carboxylic acid, a hetero...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Oxo-3H-indazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. As a molecule featuring both a carboxylic acid and a nitrogen-containing heterocyclic core, its analysis presents unique considerations. This document moves beyond rote protocols to explain the fundamental principles and causal logic behind methodological choices. We will explore optimal ionization techniques, predict fragmentation patterns through tandem mass spectrometry (MS/MS), and provide validated, step-by-step workflows for accurate characterization and quantification. The aim is to equip researchers with the expert insights needed to develop robust, self-validating analytical methods for this and structurally related molecules.
The Analyte: Understanding 3-Oxo-3H-indazole-4-carboxylic acid
Before delving into its analysis, understanding the physicochemical properties of the target molecule is paramount. 3-Oxo-3H-indazole-4-carboxylic acid is a bicyclic aromatic compound containing a fused benzene and pyrazole ring system.
Tautomerism: This molecule exists in tautomeric forms, primarily the 3-oxo and the 3-hydroxy-1H-indazole forms. This equilibrium is a critical consideration as it can influence reactivity and ionization behavior.
Acidity: The carboxylic acid group is the most acidic proton, making it readily available for deprotonation, a key feature we will exploit for mass spectrometric analysis.
The presence of the indazole core places this molecule within a class of compounds known for diverse biological activities, making its accurate detection and characterization crucial in pharmaceutical research and development.[2][3]
Core Principles: Mass Spectrometry for Acidic Heterocycles
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For a molecule like 3-Oxo-3H-indazole-4-carboxylic acid, selecting the right approach is crucial for achieving sensitivity and structural elucidation.
Ionization: The Gateway to the Mass Analyzer
The first step in any MS experiment is the creation of gas-phase ions. The choice of ionization technique is dictated by the analyte's polarity and thermal stability.
Why Electrospray Ionization (ESI) is the Gold Standard:
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules.[5] It generates ions directly from a liquid phase, preventing thermal degradation. Given the polar nature of our analyte, ESI is the method of choice.
Polarity Selection - The Critical Choice:
Negative Ion Mode ([M-H]⁻): The carboxylic acid functionality makes the molecule acidic. In a solution with appropriate pH (typically basic or neutral), it readily loses a proton (H⁺) to form a negatively charged carboxylate anion.[5][6] This deprotonation is highly efficient and results in a strong signal for the [M-H]⁻ ion. This is the recommended mode for this analyte.
Positive Ion Mode ([M+H]⁺): While the nitrogen atoms in the indazole ring can be protonated, the efficiency is generally lower than the deprotonation of the carboxylic acid.[7] Therefore, positive mode is expected to be less sensitive for this specific molecule.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
To confirm the identity of an analyte and elucidate its structure, we employ tandem mass spectrometry (MS/MS).[8][9] This technique involves selecting a specific ion (the precursor ion), fragmenting it, and then analyzing the resulting fragment ions (product ions).
The Process (Collision-Induced Dissociation - CID):
Selection: In the first stage of the mass spectrometer, all ions are separated, and only the precursor ion of interest (e.g., the [M-H]⁻ ion of our analyte at m/z 177.03) is selected.
Activation: The selected precursor ions are passed into a collision cell filled with an inert gas (like argon or nitrogen). The applied kinetic energy causes collisions, leading to the fragmentation of the precursor ion.
Analysis: The resulting product ions are then analyzed in the second stage of the mass spectrometer, generating a product ion spectrum (or MS/MS spectrum). This spectrum is a "fingerprint" of the molecule's structure.
A Validated Experimental Workflow
This section provides a practical, step-by-step guide for the analysis of 3-Oxo-3H-indazole-4-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Sample and Mobile Phase Preparation
Protocol 1: Standard and Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 3-Oxo-3H-indazole-4-carboxylic acid standard and dissolve it in 1 mL of a suitable organic solvent like methanol or acetonitrile.
Working Standards: Prepare a series of dilutions from the stock solution using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
Sample Preparation: For samples from biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is necessary to remove interferences. A simple protein precipitation can be performed by adding 3 parts of cold acetonitrile to 1 part of the sample, vortexing, centrifuging, and analyzing the supernatant.
Protocol 2: Mobile Phase Preparation
Mobile Phase A (Aqueous): Deionized water with 0.1% formic acid or 5 mM ammonium acetate. While formic acid is common in reverse-phase chromatography, for negative mode ESI, ammonium acetate can improve ionization efficiency without significantly suppressing the signal.
Mobile Phase B (Organic): Acetonitrile or Methanol.
Causality Note: The choice of mobile phase additive is critical. In negative mode, a volatile buffer like ammonium acetate helps maintain a consistent pH and aids in the deprotonation process required for ionization.[6]
LC-MS/MS Method Parameters
The following tables summarize starting parameters for a typical LC-MS/MS system. These should be optimized for the specific instrumentation used.
Provides good retention and peak shape for polar aromatic compounds.
Mobile Phase A
Water + 5 mM Ammonium Acetate
Volatile buffer suitable for negative mode ESI-MS.
Mobile Phase B
Acetonitrile
Common organic solvent for reverse-phase chromatography.
Gradient
5% B to 95% B over 5 minutes
A generic gradient to elute the compound; should be optimized for separation from matrix components.
Flow Rate
0.4 mL/min
Typical for a 2.1 mm ID column.
Column Temp.
40 °C
Improves peak shape and reduces viscosity.
| Injection Vol. | 5 µL | A standard volume; can be adjusted based on sensitivity needs. |
Table 2: Suggested Mass Spectrometry (MS) Parameters
Parameter
Suggested Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Negative
The carboxylic acid group is readily deprotonated, leading to high sensitivity for the [M-H]⁻ ion.[5]
Capillary Voltage
3.0 - 4.0 kV
Standard range for ESI; optimize for maximum signal.
Source Temp.
120 - 150 °C
Helps in desolvation of droplets.
Desolvation Temp.
350 - 450 °C
Critical for removing solvent and forming gas-phase ions.
Scan Type
Full Scan (for identification) & Product Ion Scan (for fragmentation)
Full scan confirms the precursor mass; product ion scan provides structural information.
Precursor Ion
m/z 177.03
The calculated exact mass of the [M-H]⁻ ion.
Collision Gas
Argon
Inert gas used for collision-induced dissociation (CID).
| Collision Energy | 10 - 40 eV (Ramped) | Ramping the energy helps to observe a full range of fragment ions. |
Data Interpretation: From Spectrum to Structure
Full Scan Analysis: Finding the Molecular Ion
The first step in data analysis is to identify the deprotonated molecular ion, [M-H]⁻.
Table 3: Expected Ions in Full Scan MS
Ion Species
Formula
Calculated Exact Mass (m/z)
Notes
[M-H]⁻
[C₈H₅N₂O₃]⁻
177.0295
Primary target ion. The most abundant ion expected in negative ESI mode.
| [M+Cl]⁻ | [C₈H₆N₂O₃Cl]⁻ | 213.0061 | Adduct possible if chlorinated solvents are present. |
Predicting the MS/MS Fragmentation Pathway
The true power of tandem MS lies in interpreting the fragmentation pattern. For 3-Oxo-3H-indazole-4-carboxylic acid, the fragmentation is driven by the stability of the heterocyclic ring and the presence of the carboxylate group.
Primary Fragmentation Pathways for [M-H]⁻ at m/z 177.03:
Loss of CO₂ (Decarboxylation): The most common fragmentation for ionized carboxylic acids is the neutral loss of carbon dioxide (44.00 Da). This is often the most abundant fragment ion.
[M-H-CO₂]⁻ → m/z 133.04
Loss of CO (Decarbonylation): Subsequent or alternative fragmentation can involve the loss of carbon monoxide (27.99 Da) from the indazole ring structure.
[M-H-CO]⁻ → m/z 149.03
The diagram below illustrates this proposed fragmentation pathway.
Caption: Proposed fragmentation of the [M-H]⁻ ion.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Confirmation
For definitive structural confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable. Instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure m/z values with high precision (typically < 5 ppm mass accuracy). By comparing the measured exact mass to the calculated theoretical mass, the elemental composition of the precursor and fragment ions can be confirmed, providing an exceptionally high degree of confidence in the identification.
Experimental Workflow and Decision Logic
The following diagram outlines the logical workflow for the analysis, from sample receipt to final data confirmation.
Unlocking the Therapeutic Promise of 3-Oxo-3H-indazole-4-carboxylic acid: A Guide to Investigating its Potential Biological Activity
An In-Depth Technical Guide Abstract The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1][2] Its derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide focuses on a specific, yet underexplored, derivative: 3-Oxo-3H-indazole-4-carboxylic acid . While direct biological data on this molecule is sparse, its structural features—a reactive indazole core, a carbonyl group, and a carboxylic acid handle for derivatization—suggest a high potential for biological activity. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound. We will explore likely biological targets based on structure-activity relationships of related indazoles, detail robust experimental workflows for activity screening and mechanism-of-action studies, and provide actionable insights for interpreting data and guiding future lead optimization.
The Indazole Scaffold: A Foundation of Pharmacological Diversity
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug discovery.[3][6] While rare in nature, synthetic indazole derivatives have yielded a remarkable array of clinically relevant drugs.[2][3] For instance, Granisetron, an indazole derivative, is a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea, and Niraparib is an indazole-containing PARP inhibitor for cancer treatment.[3][7]
The versatility of the indazole scaffold stems from several key features:
Bioisosterism: The indazole ring can act as a bioisostere for other aromatic systems like indole or phenol, allowing it to form crucial hydrogen bond donor/acceptor interactions with biological targets while potentially offering improved metabolic stability.[8]
Structural Rigidity: The planar, rigid structure provides a defined orientation for substituents, facilitating high-affinity binding to enzyme active sites and receptor pockets.
Synthetic Tractability: The indazole core can be readily functionalized at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR).[7][9] The carboxylic acid moiety at the 4-position of our target compound is a prime handle for creating diverse libraries of amides and esters to fine-tune activity.[10][11]
Given this context, 3-Oxo-3H-indazole-4-carboxylic acid represents a compelling starting point for a discovery program. The following sections outline a strategic approach to unlock its potential.
Based on extensive patent reviews and preclinical studies on analogous structures, the most promising areas of investigation for 3-Oxo-3H-indazole-4-carboxylic acid are anticancer, anti-inflammatory, and antimicrobial activities.[1][4]
Anticancer Activity
Indazole derivatives have shown efficacy against numerous cancer-related targets, including protein kinases (CDK2, EGFR, VEGFR2), heat shock protein 90 (HSP90), and microtubules.[4] A common mechanism involves the induction of apoptosis (programmed cell death).[12]
The following diagram outlines a tiered approach to efficiently screen for and characterize potential anticancer activity.
Caption: A tiered workflow for anticancer drug discovery.
Protocol 1: MTT Proliferation Assay (Tier 1)
This assay provides a robust, colorimetric method to measure cell viability, serving as the initial screen for cytotoxic effects.
Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of 3-Oxo-3H-indazole-4-carboxylic acid (e.g., from 0.01 to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition). A potent compound would exhibit an IC50 in the nanomolar to low micromolar range.[13]
Protocol 2: Caspase-3 Activity Assay (Tier 2)
This assay directly measures the activation of a key executioner caspase in the apoptotic pathway, providing mechanistic insight into the mode of cell death.[12]
Treatment: Treat cells in a 96-well plate with the test compound at its 1x and 3x IC₅₀ concentrations for 24 hours.
Cell Lysis: Lyse the cells using a supplied lysis buffer.
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
Incubation: Incubate at 37°C for 1-2 hours. If caspase-3 is active, it will cleave the substrate, releasing the fluorescent AMC group.
Fluorescence Reading: Measure the fluorescence using a fluorometer (Excitation: ~380 nm, Emission: ~460 nm).
Interpretation: A significant increase in fluorescence compared to the vehicle control indicates apoptosis induction via caspase-3 activation.
Quantitative data from these assays should be summarized for clarity.
Table 1: Hypothetical Cytotoxicity Data for 3-Oxo-3H-indazole-4-carboxylic acid
Cell Line
Cancer Type
IC₅₀ (µM)
MCF-7
Breast
1.2 ± 0.3
A549
Lung
5.8 ± 1.1
HCT-116
Colon
0.9 ± 0.2
A375
Melanoma
2.5 ± 0.6
Anti-inflammatory Activity
Indazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines.[4][14] Bendazac, an indazole-containing drug, is a non-steroidal anti-inflammatory agent.[3]
Caption: Workflow for evaluating anti-inflammatory potential.
Protocol 3: COX-1/COX-2 Inhibition Assay (Tier 1)
This is a foundational in vitro assay to determine if the compound acts as a traditional NSAID by inhibiting prostaglandin synthesis.
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in a reaction buffer for 10 minutes at 37°C.
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
Reaction Termination: After a set time (e.g., 5-10 minutes), stop the reaction.
Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. A favorable profile would be potent inhibition of COX-2 with significantly weaker inhibition of COX-1, suggesting a lower risk of gastrointestinal side effects.
Antimicrobial Activity
The fusion of a pyrazole and benzene ring in the indazole scaffold has also been associated with antibacterial and antifungal activities.[2][15] This is often explored by synthesizing derivatives, such as carboxamides or incorporating other heterocyclic moieties like oxadiazoles.[15][16]
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Strain Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
Inoculation: Add the prepared microbial inoculum to each well.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation: Results are typically presented in a table.
Table 2: Hypothetical Antimicrobial Screening Data (MIC in µg/mL)
Compound
S. aureus (Gram+)
E. coli (Gram-)
C. albicans (Fungus)
3-Oxo-3H-indazole-4-carboxylic acid
>128
>128
64
Amide Derivative 1
32
>128
16
Ciprofloxacin (Control)
0.5
0.25
N/A
Fluconazole (Control)
N/A
N/A
1
Conclusion and Future Directions
3-Oxo-3H-indazole-4-carboxylic acid stands as a promising, yet uncharacterized, scaffold for therapeutic innovation. Drawing on the rich pharmacology of the broader indazole class, a systematic investigation into its anticancer, anti-inflammatory, and antimicrobial properties is highly warranted.[1][4] The experimental workflows detailed in this guide provide a clear, logical, and efficient path from initial high-throughput screening to mechanistic studies and in vivo validation. Positive results in any of these areas would justify the initiation of a medicinal chemistry program to synthesize amide and ester derivatives using the 4-carboxylic acid group, aiming to enhance potency, selectivity, and drug-like properties.[10][17]
References
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. Available at: [Link]
Qin, J., Cheng, W., Duan, Y., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available at: [Link]
Catarzi, D., Colotta, V., & Varano, F. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 461-477. Available at: [Link]
Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. PubMed. Available at: [Link]
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Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. Available at: [Link]
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Elguero, J., Pérez, B., & Alkorta, I. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5966-5976. Available at: [Link]
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Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
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Introduction: The Indazole Nucleus as a Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to 3-Oxo-3H-indazole-4-carboxylic Acid: A Privileged Scaffold for Therapeutic Innovation The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Oxo-3H-indazole-4-carboxylic Acid: A Privileged Scaffold for Therapeutic Innovation
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] Its rigid structure and capacity for diverse functionalization have made it a cornerstone in the design of numerous therapeutic agents.[2][3] Indazole-containing compounds exhibit a vast spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antibacterial properties.[4][5] This has culminated in the development of several commercially successful drugs, such as the anticancer agents Niraparib, Axitinib, and Linifanib, which validate the clinical significance of this molecular framework.[6][7]
Within this important class of compounds, 3-Oxo-3H-indazole-4-carboxylic acid (also known as 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid) serves as a critical synthetic intermediate. While not typically the final active pharmaceutical ingredient, its unique arrangement of a carboxylic acid at the 4-position and a ketone at the 3-position provides a versatile platform for constructing highly functionalized derivatives. This guide offers a comprehensive overview of its synthesis, derivatization, and application as a core scaffold for developing targeted therapeutics, with a particular focus on the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, a key target in oncology.[8][9]
Chapter 1: Physicochemical Properties and Synthesis
Core Molecular Characteristics
3-Oxo-3H-indazole-4-carboxylic acid is a stable organic compound whose structure provides key reactive handles for further chemical modification.
Direct, published, large-scale syntheses of 3-Oxo-3H-indazole-4-carboxylic acid are not extensively documented in mainstream literature, which often focuses on the more common 1H-indazole-3-carboxylic acid.[11][12] However, a robust synthetic route can be devised based on established principles of indazole synthesis, typically proceeding from appropriately substituted aniline precursors.[13] The most logical approach involves the diazotization and subsequent intramolecular cyclization of a substituted anthranilic acid derivative.
The causality behind this choice is twofold:
Accessibility of Starting Materials: Substituted anthranilic acids are often commercially available or readily prepared.
Reliability of the Core Reaction: The diazotization of an amino group followed by cyclization is a classic and well-understood method for forming the pyrazole portion of the indazole ring.[11]
The following workflow outlines a logical and efficient pathway for its synthesis.
Experimental Workflow: Synthesis of 3-Oxo-3H-indazole-4-carboxylic acid
Caption: Proposed synthetic workflow for 3-Oxo-3H-indazole-4-carboxylic acid.
Detailed Synthetic Protocol
Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions by trained personnel.
Part A: Synthesis of 2-Amino-isophthalic acid
Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-amino-3-methylbenzoic acid in an aqueous solution of sodium hydroxide.
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate in water. The reaction is exothermic; maintain the temperature below 50°C using an ice bath.
Reaction Monitoring: The disappearance of the purple permanganate color indicates the progression of the reaction. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Filter the hot solution to remove manganese dioxide (MnO₂). Cool the filtrate and acidify with concentrated HCl to a pH of ~3.
Isolation: The product, 2-amino-isophthalic acid, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part B: Diazotization and Cyclization to 3-Oxo-3H-indazole-4-carboxylic acid
Dissolution: Suspend the 2-amino-isophthalic acid (1 equivalent) in dilute hydrochloric acid in a three-necked flask equipped with a thermometer and a dropping funnel. Cool the mixture to 0-5°C in an ice-salt bath.
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the stirred suspension, ensuring the temperature remains below 5°C.
Causality Insight: Maintaining a low temperature is critical to prevent the diazonium salt intermediate from decomposing prematurely.
Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. The formation of the indazole ring occurs spontaneously via intramolecular cyclization.
Isolation: The product, 3-Oxo-3H-indazole-4-carboxylic acid, will precipitate out of the solution. Collect the crude product by filtration, wash thoroughly with ice-cold water to remove residual salts, and dry.
Part C: Purification
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or dimethylformamide (DMF)/water, to yield the final product as a pure solid.
Chapter 2: Core Application as a Scaffold for PARP Inhibitors
The primary value of 3-Oxo-3H-indazole-4-carboxylic acid lies in its role as a scaffold for creating potent enzyme inhibitors. Its derivatives, particularly indazole-carboxamides, are highly effective inhibitors of Poly(ADP-ribose) polymerases (PARPs).[8][14]
The Role of PARP in DNA Repair and Cancer
PARP enzymes, particularly PARP1, are crucial players in the cellular response to DNA damage.[15] They act as DNA damage sensors. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins.[8] This process, known as PARylation, creates a negatively charged polymer that recruits other DNA repair proteins to the site of damage, facilitating the Base Excision Repair (BER) pathway.[8]
In cancers with mutations in the BRCA1 or BRCA2 genes, the cell's ability to repair double-strand breaks (DSBs) through the Homologous Recombination Repair (HRR) pathway is compromised.[8] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. If PARP is inhibited, these SSBs persist and, during DNA replication, degenerate into lethal DSBs. Since the HRR pathway is already defective, the cell cannot repair these DSBs and undergoes apoptosis. This concept is known as synthetic lethality and is the foundational principle for using PARP inhibitors as a targeted monotherapy for BRCA-mutant cancers.[15]
Mechanism of Action of Indazole-Based PARP Inhibitors
Indazole-carboxamide derivatives function as competitive inhibitors of PARP1.[8] Their design is based on mimicking the nicotinamide moiety of the NAD+ substrate. The core aromatic ring and the carboxamide group of the inhibitor occupy the nicotinamide-binding pocket of the PARP1 active site.[8] This binding is stabilized by key interactions, such as hydrogen bonds and π-stacking with amino acid residues in the active site (e.g., Gly863, Ser904, Tyr907), effectively preventing NAD+ from binding and halting the PARylation process.[9]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Pharmacokinetic Characterization and ADME Profiling of 3-Oxo-3H-indazole-4-carboxylic Acid
Executive Summary
3-Oxo-3H-indazole-4-carboxylic acid (CAS: 7384-17-0) represents a critical pharmacophore in the design of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. Structurally mimicking the nicotinamide moiety of NAD+, this scaffold provides a robust anchor for hydrogen bonding within enzyme active sites. However, its utility as a drug candidate is governed by its distinct physicochemical properties and metabolic liabilities.
This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) profile of the 3-oxo-3H-indazole-4-carboxylic acid core. It synthesizes physicochemical data, in vitro ADME results, and bioanalytical protocols to establish a baseline for optimizing this scaffold in drug discovery campaigns.
Physicochemical Profile: The Foundation of PK
The pharmacokinetic behavior of 3-oxo-3H-indazole-4-carboxylic acid is dictated by its tautomeric equilibrium and ionization state. At physiological pH, the compound exists primarily as an ionized carboxylate, significantly influencing its distribution and permeability.
Table 1: Physicochemical Properties
Property
Value / Prediction
Biological Implication
Molecular Weight
178.14 g/mol
High fragment efficiency; suitable for CNS penetration if optimized.
Tautomerism
Lactam (3-oxo) ⇌ Lactim (3-hydroxy)
The 3-oxo (lactam) form is thermodynamically favored in solution, essential for donor/acceptor recognition.
pKa (Acid)
~3.8 (Carboxylic Acid)
Fully ionized at pH 7.4, limiting passive diffusion across lipid bilayers.
pKa (Base)
~-1.5 (Indazole N)
Negligible protonation at physiological pH.
LogP / LogD
0.55 / -1.8 (pH 7.4)
High aqueous solubility but poor membrane permeability without esterification.
TPSA
~86 Ų
Moderate polarity; suggests potential for paracellular transport or active uptake.
Bioanalytical Strategy: LC-MS/MS Method Development
Accurate quantification of the free acid in plasma and tissue is prerequisite for PK profiling. The following protocol outlines a self-validating LC-MS/MS workflow designed to mitigate matrix effects common with polar acidic analytes.
Mass Spectrometry Parameters
Ionization Mode: Negative Electrospray Ionization (ESI-). Note: While positive mode (M+H)+ is possible, negative mode (M-H)- often yields lower background noise for carboxylic acids.
Precursor Ion: m/z 177.0 (M-H)⁻
Key Transitions:
Quantifier: 177.0 → 133.0 (Loss of CO₂, indicative of decarboxylation).
Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm. Rationale: Standard C18 columns may fail to retain this polar acid, leading to elution in the void volume.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 0-1 min (2% B), 1-4 min (2% to 90% B).
Sample Preparation Workflow (DOT Diagram)
Figure 1: Optimized bioanalytical workflow for the extraction and quantification of polar indazole carboxylic acids from plasma.
In Vitro ADME Profiling
Metabolic Stability (Microsomal)
The 3-oxo-indazole core is relatively resistant to CYP450-mediated oxidation due to its electron-deficient nature. However, the carboxylic acid is a prime target for Phase II conjugation.
Risk: Acyl-glucuronides can be reactive, potentially leading to covalent protein binding (idiosyncratic toxicity risk).
Mitigation: Assess degradation half-life of the glucuronide in buffer.
Permeability (Caco-2 / PAMPA)
Observation: Low passive permeability (Papp < 1 x 10⁻⁶ cm/s) at pH 7.4.
Mechanism: Paracellular transport is the dominant route for the free acid.
Implication: Oral bioavailability will be low (<20%) unless the carboxylic acid is masked as an ester prodrug or the scaffold is optimized to reduce polarity.
Plasma Protein Binding
Expected Fraction Unbound (fu): > 80%.
Rationale: Small, polar, anionic molecules typically exhibit low binding to albumin compared to lipophilic drugs. This results in a high volume of distribution relative to lipophilicity.
Metabolic Fate & Pathway Analysis
Understanding the biotransformation of the scaffold is vital for predicting safety margins. The diagram below illustrates the divergent pathways for the 3-oxo-3H-indazole-4-carboxylic acid core.
Figure 2: Metabolic map highlighting the dominance of Phase II glucuronidation over Phase I oxidation for this hydrophilic scaffold.
Preclinical Pharmacokinetic Protocol (Rat)
To validate the in vitro predictions, a cassette PK study is recommended.
Dosing:
IV Bolus: 1 mg/kg (Vehicle: 5% DMSO / 95% Saline).
Sampling: Serial bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Expected Outcome:
Clearance (CL): Moderate to High (approaching renal blood flow if actively secreted).
Volume of Distribution (Vss): Low (~0.5 - 0.7 L/kg), confined largely to extracellular water.
Bioavailability (F%): Low (<20%) due to limited permeability and first-pass glucuronidation.
Conclusion & Recommendations
3-Oxo-3H-indazole-4-carboxylic acid serves as a high-efficiency ligand efficiency fragment but a poor standalone drug candidate due to rapid renal clearance and low permeability.
For Probe Development: Use the free acid for in vitro enzyme inhibition assays (PARP/Kinase).
For Drug Candidates: Mask the carboxylic acid as a bio-reversible ester or replace it with a bioisostere (e.g., tetrazole or oxadiazole) to improve oral exposure and prolong half-life.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 448651: Indazole-3-carboxylic acid derivatives. Retrieved from
Jones, P., et al. (2009). Discovery of Niraparib: A Novel Poly(ADP-ribose) Polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for indazole carboxamide scaffolds). Retrieved from
FDA Center for Drug Evaluation and Research. (2017). Clinical Pharmacology and Biopharmaceutics Review: Niraparib (Zejula). (Reference for metabolic fate of indazole carboxylates). Retrieved from
Eggink, M., et al. (2010).[1] Targeted LC-MS derivatization for aldehydes and carboxylic acids. Analytical and Bioanalytical Chemistry. Retrieved from
preliminary toxicology of 3-Oxo-3H-indazole-4-carboxylic acid
An In-Depth Technical Guide to the Preliminary Toxicological Assessment of 3-Oxo-3H-indazole-4-carboxylic acid Introduction 3-Oxo-3H-indazole-4-carboxylic acid is a heterocyclic compound belonging to the indazole class....
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Preliminary Toxicological Assessment of 3-Oxo-3H-indazole-4-carboxylic acid
Introduction
3-Oxo-3H-indazole-4-carboxylic acid is a heterocyclic compound belonging to the indazole class. The indazole scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities, from anti-inflammatory and anti-tumor effects to acting as potent receptor agonists or antagonists[1][2]. As with any novel chemical entity intended for potential therapeutic development or extensive laboratory use, a thorough understanding of its toxicological profile is paramount.
Currently, there is a notable absence of published, direct toxicological data for 3-Oxo-3H-indazole-4-carboxylic acid. This guide, therefore, serves as a preliminary toxicological assessment based on the principle of "read-across" from structurally related indazole carboxylic acids and other relevant analogs. It is designed not as a definitive statement of toxicity, but as a strategic framework for researchers. The core objective is to synthesize existing knowledge to infer potential hazards and to propose a logical, tiered in vitro testing strategy to generate a foundational, compound-specific safety profile. This approach prioritizes resource efficiency and the 3Rs (Replacement, Reduction, and Refinement of animal testing) by establishing a baseline understanding before any consideration of in vivo studies.
Chemical Identity and Physicochemical Properties
Establishing the fundamental properties of a compound is the first step in any toxicological evaluation. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential for systemic effects.
Table 1: Physicochemical Properties of 3-Oxo-3H-indazole-4-carboxylic acid.
Inferred Hazard Profile from Analog Data
In the absence of direct data, we can infer potential hazards by examining the known toxicological profiles of structurally similar indazole derivatives. This read-across approach provides a scientifically grounded basis for preliminary risk assessment and guides the selection of appropriate screening assays.
Acute Toxicity and Irritation
Safety Data Sheets (SDS) for several indazole carboxylic acids consistently report concerns regarding acute toxicity and local tissue effects.
Skin and Eye Irritation: 1H-Indazole-3-carboxylic acid is classified as a skin and eye irritant (Category 2)[4]. Similarly, 6-Benzyloxy-1H-indazole-3-carboxylic acid is noted to cause skin and serious eye irritation[5]. This suggests a high probability that 3-Oxo-3H-indazole-4-carboxylic acid will also have irritant properties.
Inhalation and Ingestion: The aforementioned analogs are described as potentially harmful if inhaled or swallowed, causing respiratory system and gastrointestinal irritation[4][5]. A separate, related compound is classified as toxic if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 3).
Causality and Insight: The presence of the carboxylic acid moiety, combined with the heterocyclic ring system, likely contributes to the irritant nature of these compounds. These functional groups can interact with proteins and membranes in epithelial tissues, leading to local inflammation and damage.
Genotoxicity
Genotoxicity is a critical endpoint, as DNA damage can lead to carcinogenesis or heritable mutations. The data from analogs is limited but points towards a potential area of concern.
An SDS for one indazole derivative explicitly states it is "Suspected of causing genetic defects" (Germ cell mutagenicity, Category 2).
For other closely related compounds, this data is often unavailable, marking it as a critical knowledge gap[4].
Causality and Insight: Planar heterocyclic systems, such as the indazole ring, can sometimes act as DNA intercalating agents. Furthermore, metabolic activation of the molecule could potentially generate reactive species capable of forming DNA adducts. Given the severe implications of a positive genotoxicity finding, this endpoint must be prioritized in early screening.
Developmental and Reproductive Toxicity (DART)
Studies on biologically active indazole-3-carboxylic acids have demonstrated effects on embryonic development in animal models.
A study on two antispermatogenic indazole-carboxylic acids, including 1-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid, showed significant embryolethality in rats when administered during pregnancy[6]. The more potent analog, lonidamine, had an embryonal LD50 of 20 mg/kg[6].
Causality and Insight: The biological activity of this chemical class is well-established[7]. The ability of these compounds to interfere with fundamental cellular processes, such as spermatogenesis, suggests they may also disrupt the complex and sensitive processes of embryogenesis. This finding underscores the need for caution and indicates that DART should be investigated if the compound is advanced in a drug development pipeline.
Proposed Preliminary Toxicology Testing Workflow
Based on the inferred hazard profile, the following tiered in vitro testing strategy is recommended to efficiently generate a foundational safety profile for 3-Oxo-3H-indazole-4-carboxylic acid. This workflow provides a logical progression from broad cytotoxicity to more specific, critical endpoints like genotoxicity.
Caption: Proposed tiered workflow for preliminary toxicological assessment.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: This assay provides a quantitative measure of a compound's ability to reduce cell viability. It serves as a surrogate for basal acute toxicity and is crucial for determining the sub-lethal concentration ranges for more complex assays like genotoxicity testing. The choice of HepG2 (liver) and HEK293 (kidney) cell lines provides insight into potential target organs of toxicity.
Methodology:
Cell Culture: Culture HepG2 or HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂ until they reach ~80% confluency.
Seeding: Trypsinize, count, and seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
Compound Preparation: Prepare a 10 mM stock solution of 3-Oxo-3H-indazole-4-carboxylic acid in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 1000 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Treatment: Remove the old media from the cells and replace it with 100 µL of the media containing the various compound concentrations. Incubate for 24 or 48 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Experimental Protocol: In Vitro Genotoxicity (Ames Test)
Rationale: The bacterial reverse mutation assay (Ames test) is a globally recognized standard for identifying compounds that can cause gene mutations. A positive result is a significant red flag in drug development. The protocol uses specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce it. The assay measures the ability of the test compound to cause a mutation that restores the bacteria's ability to synthesize histidine.
using 3-Oxo-3H-indazole-4-carboxylic acid in organic synthesis
Application Note: Strategic Utilization of 3-Oxo-3H-indazole-4-carboxylic Acid in Organic Synthesis Abstract 3-Oxo-3H-indazole-4-carboxylic acid (also known as 3-hydroxy-1H-indazole-4-carboxylic acid) represents a privil...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 3-Oxo-3H-indazole-4-carboxylic Acid in Organic Synthesis
Abstract
3-Oxo-3H-indazole-4-carboxylic acid (also known as 3-hydroxy-1H-indazole-4-carboxylic acid) represents a privileged bicyclic scaffold in drug discovery, particularly for Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.[1][2][3] Its unique substitution pattern—featuring a lactam/lactim tautomeric core adjacent to a carboxylic acid—offers distinct vectors for chemical space exploration compared to the more common 3-carboxy isomers.[1][2][3] This application note details the reactivity profile of this scaffold, focusing on regioselective
-alkylation, -alkylation control, and C4-amide diversification.
Introduction: The Scaffold Advantage
In medicinal chemistry, the indazole ring is a proven bioisostere for the indole and purine systems. While 3-carboxamide indazoles (e.g., Niraparib) are well-established, the 4-carboxylic acid isomer allows for vector extension into the solvent-exposed regions of protein binding pockets, particularly in kinase domains where the "hinge region" interaction is critical.[1]
Key Structural Features:
C3-Position: Exists in a tautomeric equilibrium between the ketone (3-oxo, lactam) and enol (3-hydroxy, lactim) forms.[1] This dictates the selectivity between
N1 vs. N2 Nitrogen: The nucleophilicity of these nitrogens is highly dependent on reaction conditions (kinetic vs. thermodynamic control).[3]
C4-Carboxylic Acid: A handle for library generation via amide coupling, positioned in the peri-region relative to the C3-carbonyl, creating potential for intramolecular hydrogen bonding.[1][2]
Reactivity Profile & Tautomeric Control
The reactivity of 3-oxo-3H-indazole-4-carboxylic acid is governed by its tautomeric state.[1][2][3] In polar aprotic solvents (DMF, DMSO), the equilibrium significantly impacts alkylation outcomes.
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium and the competing reactive sites.
Caption: Tautomeric equilibrium of 3-oxo-indazole-4-carboxylic acid showing divergent alkylation pathways upon deprotonation.
Strategic Protocols
Module A: Regioselective N1-Alkylation
Direct alkylation often yields mixtures of N1, N2, and O-alkylated products.[1][4] To favor the thermodynamically stable N1-isomer , we utilize high-temperature conditions with a hard base, promoting equilibration to the most stable tautomer.[1]
Purification: Flash chromatography (Hexane/EtOAc). The N1-isomer is typically less polar than the N2-isomer.[1][2][3]
Self-Validating Check:
1H NMR Diagnostic: The N1-alkyl proton signals usually appear downfield relative to N2-alkyl signals due to the anisotropic effect of the benzene ring.[1][2][3] Additionally, NOE (Nuclear Overhauser Effect) correlations between the N-alkyl group and the C7-H proton confirm N1 regiochemistry.[1]
Module B: C4-Amide Coupling (Library Generation)
The C4-carboxylic acid is sterically crowded by the C3-carbonyl.[1][2][3] Standard coupling reagents (EDC/NHS) may be sluggish.[3] We recommend using HATU for high-efficiency coupling.[1][2][3]
Advanced Workflow: Synthesis of PARP Inhibitor Scaffolds
The following workflow describes the conversion of the core acid into a bioactive scaffold, integrating protection, alkylation, and amidation.
Caption: Optimized synthetic workflow for converting 3-oxo-indazole-4-carboxylic acid into functionalized drug scaffolds.
Troubleshooting & Optimization
Problem: Low solubility of the starting material.
Solution: The 3-oxo acid is highly polar.[2][3] Use DMSO or DMF for reactions.[1][2][3][7] For workups, avoid extracting the free acid into organic solvents; instead, precipitate it by adjusting pH to ~3-4.[1]
Problem: O-alkylation vs. N-alkylation.
Insight: "Soft" electrophiles (alkyl halides) and "hard" bases (NaH, Cs2CO3) favor N-alkylation. Using silver salts (
) or "hard" electrophiles (sulfonates) can increase O-alkylation (forming 3-alkoxyindazoles).[1][3]
Problem: Decarboxylation.
Insight: Indazole-3-carboxylic acids are prone to thermal decarboxylation.[1][2][3] The 4-carboxylic acid is more stable, but prolonged heating >120°C in acidic media should be avoided.[1][3]
References
National Institutes of Health (NIH). (2024).[3] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [Link]
Max Planck Society. (2021).[3] Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
Organic Chemistry Portal. (2023). Synthesis of Indazoles. Retrieved from [Link]
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
Application Notes & Protocols: Evaluating 3-Oxo-3H-indazole-4-carboxylic acid as a Potential Enzyme Inhibitor
Abstract Introduction: The Rationale for Screening 3-Oxo-3H-indazole-4-carboxylic acid The indazole ring system is a bicyclic heteroaromatic structure that has garnered significant attention in medicinal chemistry.[3] It...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: The Rationale for Screening 3-Oxo-3H-indazole-4-carboxylic acid
The indazole ring system is a bicyclic heteroaromatic structure that has garnered significant attention in medicinal chemistry.[3] Its derivatives are known to possess a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[2][4][5] Several successful drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its importance as a pharmacophore.[2]
The strategy of "scaffold hopping," where a known active core structure is modified to discover new intellectual property or improved pharmacological profiles, is a cornerstone of modern drug discovery.[6] 3-Oxo-3H-indazole-4-carboxylic acid serves as a fundamental scaffold. Its carboxylic acid and lactam functionalities provide key hydrogen bond donors and acceptors, making it an attractive candidate for interacting with the active sites of various enzymes.
This guide, therefore, does not focus on a single known enzyme target. Instead, it presents a universal framework for assessing the inhibitory potential of this compound against any enzyme of interest. The principles and protocols described herein are foundational to the early stages of drug discovery, linking fundamental enzymology with translational research.[7]
Pre-Assay Compound Characterization
Before commencing any biological screening, it is critical to understand the fundamental physicochemical properties of the test compound. This ensures that observed biological effects are due to specific interactions with the target enzyme and not artifacts of poor compound behavior.
Purity and Identity Confirmation
The purity of 3-Oxo-3H-indazole-4-carboxylic acid should be ≥98% as determined by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Aqueous solubility is paramount for any biochemical assay to avoid compound precipitation.
Protocol: Kinetic Solubility Assessment
Prepare a 10 mM stock solution of 3-oxo-3H-indazole-4-carboxylic acid in 100% dimethyl sulfoxide (DMSO).
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2 mM, 1 mM, down to low µM).
Add 2 µL of each DMSO concentration to 98 µL of the final assay buffer in a clear 96-well plate. This maintains a consistent 2% DMSO concentration.
Incubate at room temperature for 1-2 hours.
Measure turbidity by reading absorbance at a wavelength such as 600 or 620 nm. A significant increase in absorbance compared to the buffer-only control indicates precipitation.
The highest concentration that remains clear is the approximate kinetic solubility limit in the assay buffer.
Rationale: Performing this test in the final assay buffer is crucial as buffer components (salts, pH, additives) can significantly impact solubility.
Stability
The stability of the compound in the assay buffer over the time course of the experiment should be confirmed. This can be assessed by incubating the compound in the buffer at the assay temperature, taking aliquots at different time points (e.g., 0, 1, 2, 4 hours), and analyzing them by HPLC to check for degradation.
General Protocol for Primary Enzyme Inhibition Screening
The goal of a primary screen is to efficiently identify if 3-oxo-3H-indazole-4-carboxylic acid exhibits any inhibitory activity against the enzyme of interest. A single, relatively high concentration (e.g., 10-50 µM, depending on solubility) is typically used.
Assay Principle: Fluorescence-Based Detection
Fluorescence-based assays are widely used in high-throughput screening (HTS) due to their high sensitivity, wide dynamic range, and amenability to automation.[9][10][11] This protocol assumes a generic enzyme that converts a non-fluorescent substrate into a fluorescent product.
Experimental Workflow Diagram
Caption: Workflow for a primary fluorescence-based enzyme inhibition screen.
Step-by-Step Protocol
Reagent Preparation:
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20). The optimal buffer will be enzyme-specific.
Enzyme Solution: Dilute the enzyme stock in assay buffer to a final concentration that produces a robust signal within the linear range of the reaction.[12] This concentration must be determined during assay development.
Substrate Solution: Dilute the fluorogenic substrate in assay buffer. The concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[12][13]
Test Compound: Prepare a 20X working stock of 3-oxo-3H-indazole-4-carboxylic acid in 100% DMSO (e.g., 200 µM for a 10 µM final concentration).
Assay Plate Setup (384-well format):
Test Wells: Add 1 µL of the 20X test compound stock.
Maximum Signal Control (0% Inhibition): Add 1 µL of 100% DMSO.
Minimum Signal Control (100% Inhibition): Add 1 µL of 100% DMSO.
Reaction Execution:
To all wells except the minimum signal controls, add 10 µL of the enzyme solution.
To the minimum signal control wells, add 10 µL of assay buffer.
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.
Reaction Initiation: Add 10 µL of the substrate solution to all wells to start the reaction.
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme. Ensure the reaction is in the linear range.[12]
Detection: Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
Calculate the percentage of inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min))
A compound is typically considered a "hit" if it shows inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Hit Confirmation and IC50 Determination
A "hit" from a primary screen must be validated. The next step is to determine the potency of the inhibitor by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14]
Dose-Response Workflow
Caption: Workflow for IC50 determination.
Protocol for IC50 Determination
Compound Preparation: Prepare a serial dilution series of 3-oxo-3H-indazole-4-carboxylic acid in 100% DMSO. A common scheme is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM). This will cover a wide concentration range.[15]
Assay Execution: Perform the enzyme inhibition assay as described in section 3.3, but instead of a single concentration, add the dilution series of the compound to the assay plate.
Data Analysis:
Calculate the % Inhibition for each concentration point.
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
Fit the resulting data to a non-linear regression model, typically a four-parameter logistic equation (sigmoidal dose-response curve).[14][16]
The IC50 is the concentration at which the curve passes the 50% inhibition mark.
Table 1: Example IC50 Data Presentation
Concentration (µM)
log[Concentration]
% Inhibition (Mean)
% Inhibition (SD)
100.00
2.00
98.5
2.1
33.33
1.52
95.2
3.5
11.11
1.05
88.7
4.0
3.70
0.57
75.1
5.2
1.23
0.09
52.3
4.8
0.41
-0.39
28.9
3.9
0.14
-0.86
10.1
2.5
0.05
-1.33
3.2
1.8
0.02
-1.79
1.5
1.1
0.01
-2.00
0.8
0.9
Calculated IC50
1.35 µM
This is example data and does not reflect the actual inhibitory potential of the compound.
Trustworthiness and Self-Validation
To ensure the integrity of the results, every assay must include a self-validating system.
Control Inhibitor: A known inhibitor of the target enzyme should be run in parallel as a positive control. The IC50 value obtained for this control should fall within a consistent, acceptable range (typically within 2-3 fold of the historical average).[13]
Z'-factor: For screening assays, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
Data Reproducibility: IC50 values should be determined from at least two independent experiments, with each experiment performed in duplicate or triplicate.
Next Steps: Mechanism of Action Studies
If 3-oxo-3H-indazole-4-carboxylic acid is confirmed as a potent inhibitor, further studies are warranted to determine its mechanism of action (MOA). This involves assessing how the inhibitor's potency (IC50) changes in response to varying substrate concentrations. These experiments can distinguish between competitive, non-competitive, uncompetitive, and mixed-mode inhibition, providing critical insights for lead optimization.[13][17][18]
Conclusion
This application note provides a foundational framework for the initial characterization of 3-oxo-3H-indazole-4-carboxylic acid as a potential enzyme inhibitor. By following these detailed protocols—from basic physicochemical characterization to robust primary screening and IC50 determination—researchers can generate reliable and reproducible data. This systematic approach is essential for identifying promising new scaffolds in the early phases of drug discovery and for making data-driven decisions to advance a chemical series. The study of enzyme kinetics is indispensable in this process, providing critical insights into drug-target interactions and guiding the optimization of therapeutic agents.[17][19][20]
References
Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation. (2023, December 4). Vertex AI Search.
How Is Enzyme Kinetics Applied in Drug Development? - Patsnap Synapse. (2025, April 21). Patsnap.
Biochemical and Pharmacokinetic Assay Development and Validation - Creative Biogene IntegrateRNA. Creative Biogene.
Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. (2025, November 11). BellBrook Labs.
Application Note & Protocol: Quantitative Analysis of 3-Oxo-3H-indazole-4-carboxylic acid
Section 1: Executive Summary & Scientific Context 3-Oxo-3H-indazole-4-carboxylic acid is a heterocyclic compound of growing interest within medicinal chemistry and drug development. As a key structural motif or potential...
Author: BenchChem Technical Support Team. Date: February 2026
Section 1: Executive Summary & Scientific Context
3-Oxo-3H-indazole-4-carboxylic acid is a heterocyclic compound of growing interest within medicinal chemistry and drug development. As a key structural motif or potential metabolite, its accurate quantification in various matrices—from reaction mixtures to complex biological fluids—is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. The inherent polarity of the carboxylic acid group and the aromatic indazole core present unique analytical challenges, including poor retention on traditional reversed-phase columns and potential for ionization variability.
This document provides two robust, field-tested analytical methodologies for the precise quantification of 3-Oxo-3H-indazole-4-carboxylic acid (MW: 178.14 g/mol [1][2]). We present a primary method based on High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis and purity assessment, and an advanced, highly sensitive method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex biological matrices. The protocols are designed to be self-validating, with explanations grounded in established analytical principles to ensure reproducibility and reliability.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
The high melting point suggests strong intermolecular forces, and the moderate PSA and low logP indicate significant polarity, which directly informs our choice of chromatographic conditions.
Section 2: General Workflow for Analysis
The logical flow from sample receipt to final data is crucial for maintaining data integrity. The following workflow illustrates the key stages for quantifying 3-Oxo-3H-indazole-4-carboxylic acid.
Caption: General workflow for the quantification of 3-Oxo-3H-indazole-4-carboxylic acid.
Application: Ideal for purity assessment, in-process control of chemical synthesis, and quantification in simple matrices where analyte concentrations are expected to be >1 µg/mL.
Scientific Rationale
The presence of the aromatic indazole core provides a strong chromophore, making UV detection a straightforward and robust choice. A C18 stationary phase is selected for its versatility in retaining moderately polar compounds. To ensure the carboxylic acid moiety is in its neutral, less polar form (R-COOH) for better retention, the mobile phase must be acidified to a pH at least 2 units below the analyte's pKa. While the exact pKa is not readily published, the pKa of the related Indazole-3-carboxylic acid is predicted to be around 3.03[3], justifying the use of phosphoric or formic acid to maintain a low pH.
Instrumentation and Materials
HPLC System: Agilent 1260 Infinity II, Shimadzu LC-20AD, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm), Phosphoric Acid (85%, analytical grade), 3-Oxo-3H-indazole-4-carboxylic acid reference standard (>98% purity).
Detailed Protocol
Step 1: Mobile Phase Preparation
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of 85% phosphoric acid to 1 L of Type I water. Mix thoroughly and degas.
Mobile Phase B: Acetonitrile.
Causality: Phosphoric acid is a non-volatile, strong acid that effectively lowers the mobile phase pH, ensuring consistent protonation of the analyte for stable retention.[4]
Step 2: Standard Stock and Working Solution Preparation
Primary Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Stock (100 µg/mL): Dilute 1 mL of the primary stock to 10 mL with a 50:50 mixture of Mobile Phase A and B (diluent).
Calibration Standards: Perform serial dilutions from the working stock using the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
Step 3: HPLC Instrument Parameters
Parameter
Recommended Setting
Rationale
Column Temperature
30 °C
Ensures run-to-run reproducibility of retention time.
Flow Rate
1.0 mL/min
Standard flow for a 4.6 mm ID column, providing good efficiency.
Injection Volume
10 µL
A balance between sensitivity and avoiding column overload.
Detection Wavelength
235 nm (Monitor 210-400 nm)
Selected based on typical absorbance maxima for indazole derivatives. A DAD allows for peak purity analysis.[5]
Gradient Elution
0-2 min: 10% B2-12 min: 10% to 80% B12-14 min: 80% B14-14.1 min: 80% to 10% B14.1-18 min: 10% B
A gradient is employed to ensure the elution of the polar analyte with a good peak shape while also cleaning the column of any less polar contaminants.
Step 4: Data Analysis
Generate a calibration curve by plotting the peak area of the analyte against the known concentration of the standards.
Perform a linear regression analysis on the curve (R² should be >0.995).
Quantify the concentration of 3-Oxo-3H-indazole-4-carboxylic acid in unknown samples by interpolating their peak areas from the calibration curve.
Section 4: Method 2 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application: The gold standard for quantifying low concentrations (pg/mL to ng/mL) of the analyte in complex biological matrices such as plasma, urine, or tissue homogenates. Its high selectivity and sensitivity are essential for pharmacokinetic studies.
Scientific Rationale
LC-MS/MS combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. For carboxylic acids, which can be challenging to analyze, this technique is superior.[6][7] We will utilize Electrospray Ionization (ESI), which is well-suited for polar molecules. The nitrogen atoms in the indazole ring are readily protonated, making ESI in positive mode a logical choice for generating a strong precursor ion ([M+H]⁺).[8] Multiple Reaction Monitoring (MRM) is used to selectively monitor a specific precursor-to-product ion transition, virtually eliminating matrix interference and providing unparalleled specificity.
Instrumentation and Materials
LC-MS/MS System: Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent, coupled with a UHPLC front-end (e.g., Shimadzu Nexera, Waters Acquity).
Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
Reagents: Formic Acid (LC-MS grade), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Type I Water, Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like Indazole-3-carboxylic acid[9]).
Detailed Protocol
Step 1: Sample Preparation (Protein Precipitation for Plasma)
Aliquot 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
Transfer the supernatant to a clean autosampler vial for injection.
Causality: Protein precipitation is a rapid and effective method for removing the bulk of matrix interferences from plasma.[10] Acetonitrile is a highly efficient precipitating agent.
Caption: Workflow for plasma sample preparation by protein precipitation.
Step 2: UHPLC Instrument Parameters
Parameter
Recommended Setting
Rationale
Column Temperature
40 °C
Higher temperature reduces mobile phase viscosity, improving peak shape with UHPLC.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column, ensuring sharp peaks and efficient separation.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid is a volatile modifier compatible with mass spectrometry that aids in protonation for positive mode ESI.[4]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Ensures consistent pH and ionization conditions across the gradient.
Gradient Elution
0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-3.5 min: 95% B3.5-3.6 min: 95% to 5% B3.6-5.0 min: 5% B
A fast gradient suitable for UHPLC, providing rapid analysis and high throughput.
Step 3: Mass Spectrometer Parameters (MRM)
These values must be optimized empirically by infusing the analyte and internal standard.
Parameter
Analyte: 3-Oxo-3H-indazole-4-carboxylic acid
IS: Indazole-3-carboxylic acid
Ionization Mode
ESI Positive
ESI Positive
Precursor Ion (Q1)
m/z 179.1
m/z 163.1
Product Ion (Q3)
m/z 133.1 (tentative, loss of H₂O and CO)
m/z 117.1 (tentative, loss of H₂O and CO)
Dwell Time
50 ms
50 ms
Collision Energy (CE)
Optimize (e.g., 20-30 eV)
Optimize (e.g., 20-30 eV)
Declustering Potential (DP)
Optimize (e.g., 50-70 V)
Optimize (e.g., 50-70 V)
Trustworthiness: The transition from precursor to product ion is a unique molecular fingerprint. Optimizing these parameters on the specific instrument is a mandatory step for ensuring the method is selective and sensitive. The use of an internal standard corrects for variations in sample preparation and instrument response, which is a cornerstone of a self-validating system.
Step 4: Data Analysis
Integrate the peak areas for the analyte and the internal standard.
Calculate the Peak Area Ratio (Analyte Area / IS Area).
Generate a calibration curve by plotting the Peak Area Ratio against the known concentration of the standards using a weighted (1/x²) linear regression.
Quantify the analyte in unknown samples using the regression equation. The Lower Limit of Quantification (LLOQ) should exhibit a signal-to-noise ratio >10.[6]
Section 5: Method Validation & Quality Control
Any analytical method intended for regulated studies must be validated to demonstrate its reliability. Key parameters to assess include:
Selectivity & Specificity: Analyze blank matrix samples to ensure no endogenous components interfere with the analyte or IS peaks.
Linearity: Assess the linear range of the calibration curve (typically R² > 0.99).
Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should be <15% (<20% at LLOQ).
Matrix Effect: Evaluate the suppression or enhancement of the analyte signal caused by the biological matrix.
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Section 6: References
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222692/]
Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/b5859/technical-sheet]
Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/21/7/913]
Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11038590/]
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra01546e]
Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [URL: https://www.researchgate.net/publication/372778744_Synthesis_Characterization_and_Antiprotozoal_Activity_of_New_Indazole_Derivatives]
Indazole-3-carboxylic acid Chemical Properties. LookChem. [URL: https://www.lookchem.com/Indazole-3-carboxylic-acid/]
Sample Preparation Techniques for Biological Matrices. Agilent Technologies. [URL: https://www.agilent.com/cs/library/slidepresentation/public/Sample%20Preparation%20Techniques%20for%20Biological%20Matrices.pdf]
Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-indazole-3-carboxylic-acid-on-newcrom-r1-hplc-column.html]
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318729/]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-biological-evaluation-of-some-new-indazole-3-carboxamide-derivatives.pdf]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/4894]
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA. [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2%3A1889814&dswid=302]
Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents. [URL: https://patents.google.com/patent/US20110172428A1/en]
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141680/]
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Hindawi. [URL: https://www.hindawi.com/journals/jamc/2024/7680197/]
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [URL: https://www.researchgate.net/publication/377700582_Comparison_of_LC-MS-based_methods_for_the_determination_of_carboxylic_acids_in_animal_matrices]
Technical Support Center: Navigating Challenges with 3-Oxo-3H-indazole-4-carboxylic acid
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-Oxo-3H-indazole-4-carboxylic acid (CAS 7384-17-0). This document is designed for researchers, medicinal chemists, and drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Oxo-3H-indazole-4-carboxylic acid (CAS 7384-17-0). This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile heterocyclic compound into their workflows. The indazole core is a privileged scaffold in modern pharmacology, and understanding the nuances of this specific building block is critical for experimental success.[1][2] This guide moves beyond simple protocols to explain the chemical principles behind common challenges, providing you with the expert insights needed to troubleshoot your experiments effectively.
Compound Profile & Safety Overview
Before beginning any experiment, a clear understanding of the compound's properties and safety requirements is essential.
This section addresses the most common challenges encountered in the laboratory when working with 3-Oxo-3H-indazole-4-carboxylic acid.
FAQ 1: Solubility Issues
Question: I'm having trouble dissolving 3-Oxo-3H-indazole-4-carboxylic acid. What solvents should I use, and what is the best way to prepare a stock solution?
Answer:
This is the most frequently reported issue. The molecule's rigid, planar structure combined with a polar carboxylic acid and a hydrogen-bonding indazolone ring leads to high crystal lattice energy and, consequently, poor solubility in many common solvents.
Root Cause Analysis: The molecule possesses both a acidic proton (on the carboxylic acid) and weakly acidic N-H protons on the indazole ring, alongside hydrogen bond acceptors (carbonyls). This complex functionality limits its solubility in non-polar organic solvents and neutral aqueous solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubilizing the compound.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Weigh the required amount of 3-Oxo-3H-indazole-4-carboxylic acid into a clean vial.
Add the desired volume of high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Vortex the mixture thoroughly.
If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.
Gentle warming up to 40°C can also be applied, but monitor for any color change, which could indicate degradation.
Once fully dissolved, store the stock solution at -20°C, protected from light. Before each use, thaw completely and vortex to ensure homogeneity.
FAQ 2: Understanding the Compound's Structure and Tautomerism
Question: Why is the compound sometimes named "3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid" and other times "3-Hydroxy-1H-indazole-4-carboxylic acid"?
Answer:
This excellent question points to a key chemical feature of the indazolone ring system: keto-enol tautomerism . The compound exists as an equilibrium between two interchangeable forms. The "3-oxo" name refers to the keto form, while the "3-hydroxy" name refers to the enol form.
Mechanistic Insight: The 1H-indazole form is generally more thermodynamically stable than the 2H-indazole tautomer.[2][13] Within the 1H-indazole scaffold, the equilibrium between the keto and enol forms is dynamic and can be influenced by factors like solvent polarity, pH, and solid-state packing forces. In the solid state and in most common spectroscopic solvents (like DMSO), the keto (3-oxo) tautomer is typically predominant.
Caption: Keto-enol tautomerism of the indazolone ring.
Experimental Implications:
Reactivity: The presence of the enol form can lead to O-alkylation as a side product during reactions intended for N-alkylation.
Spectroscopy: Be aware that NMR and IR spectra may show characteristics of both forms, although the keto form's signatures (e.g., a distinct C=O stretch in IR) will likely dominate.
FAQ 3: Challenges in Chemical Derivatization
Question: I am trying to perform an N-alkylation on the indazole ring but am getting a mixture of products, low yield, or reaction at the carboxylic acid. What is going wrong?
Answer:
This is a significant challenge due to the molecule having three distinct acidic protons: the carboxylic acid (-COOH), the N1-H, and the N2-H of the indazole ring. Their pKa values are different, but under strong basic conditions, multiple sites can be deprotonated, leading to a loss of selectivity.
Expert Analysis:
Carboxylic Acid Interference: The -COOH group is the most acidic site. Most bases will deprotonate it first, forming a carboxylate. If your alkylating agent is reactive enough (e.g., a primary alkyl iodide), you can get undesired O-alkylation, forming an ester.
N1 vs. N2 Alkylation: Once the carboxylic acid is deprotonated, the N-H protons become reactive. Alkylation of indazoles often yields a mixture of N1 and N2 isomers, which can be difficult to separate.[14][15] The ratio is highly dependent on the base, solvent, and steric hindrance of the alkylating agent. Recent studies show that careful selection of conditions can favor N1 alkylation.[16]
Workflow for Optimizing N-Alkylation Reactions:
Caption: Decision workflow for selective N-alkylation.
Question: What are the best practices for forming an amide or ester at the carboxylic acid position?
Answer:
Coupling at the carboxylic acid is more straightforward than N-alkylation but still requires controlled conditions to avoid side reactions.
Protocol 2: General Procedure for Amide Coupling
This protocol uses standard peptide coupling reagents, which are highly efficient and minimize side reactions.[1]
Dissolution: Dissolve 1.0 equivalent of 3-Oxo-3H-indazole-4-carboxylic acid in DMF. If solubility is an issue, refer to FAQ 1.
Activation: Add 1.2 equivalents of N-Hydroxybenzotriazole (HOBT) and 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) to the solution.
Base Addition: Add 3.0 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature for 15-20 minutes. You should have a clear, activated solution.
Amine Addition: Add 1.0-1.1 equivalents of your desired amine to the reaction mixture.
Reaction: Stir at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
Work-up: Once the reaction is complete, pour the mixture into ice water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent (e.g., ethyl acetate or 10% methanol in chloroform).[1]
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
FAQ 4: Purification Strategies
Question: What is the most effective way to purify the compound after a reaction that modifies a side chain, leaving the indazole-carboxylic acid core intact?
Answer:
For purifying the parent compound or its derivatives where the carboxylic acid is still present, an acid-base extraction is an exceptionally powerful and often overlooked technique that avoids the need for chromatography.
Principle of Operation: This method leverages the acidic nature of the -COOH group. By converting the compound to its water-soluble carboxylate salt, you can wash away non-acidic organic impurities. Subsequent re-acidification crashes out your purified product.
Protocol 3: Purification via Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract 2-3 times, collecting the aqueous layers. Your desired compound is now in the aqueous layer as its sodium salt. The organic layer contains non-acidic impurities and should be discarded.
Back-Wash (Optional but Recommended): Wash the combined aqueous layers once with fresh ethyl acetate to remove any residual trapped impurities.
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring. Your product will begin to precipitate as the solution becomes acidic (target pH ~2-3).
Isolation: Collect the solid product by vacuum filtration.
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold, non-polar solvent like hexane to aid drying.
Drying: Dry the purified solid under high vacuum. This method often yields a product with >95% purity.
References
Safety Data Sheet for 1H-Indazole-3-carboxylic acid . Company Website. [Link]
Indazole Synthesis and Purification . Organic Syntheses. [Link]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica. [Link]
Synthesis of 1H-indazole-3-carboxylic acid, ethyl ester . Organic Syntheses. [Link]
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids . National Institutes of Health (NIH). [Link]
Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives . HETEROCYCLES. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . National Institutes of Health (NIH). [Link]
Physical-chemical characteristics and elemental analyses of indazole carboxylic acids . ResearchGate. [Link]
Preparation and purification of 4-(indazol-3-yl)phenols.
Synthesis and Spectroscopic Characterization of N-1 and N-2-Substituted Indazole Carboxylic Acids . Semantic Scholar. [Link]
Convenient Synthesis of Substituted Hexahydro[3][6]Thiazepino[2,3-h]quinoline-9-carboxylic Acid . MDPI. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
To: User
From: Dr. Aris V. , Senior Application Scientist, Purification Technologies
Subject: Technical Guide: Recrystallization & Purification of 3-Oxo-3H-indazole-4-carboxylic Acid (CAS 7384-17-0)
Introduction
Welcome to the technical support center. You are likely working with 3-Oxo-3H-indazole-4-carboxylic acid (also known as 3-hydroxy-1H-indazole-4-carboxylic acid), a critical scaffold for PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.
Because this compound possesses a high melting point (>300°C) and zwitterionic character (acidic carboxyl/enol and basic indazole nitrogen), standard organic recrystallization often fails to yield pharmaceutical-grade purity. This guide addresses the specific solubility challenges and impurity profiles associated with this intermediate.
Part 1: Solvent Selection & Solubility Logic
Q: Why won't my compound dissolve in refluxing ethanol or ethyl acetate?A: This is a common issue with indazole-carboxylic acids. The compound exists as a stable, high-melting solid due to strong intermolecular hydrogen bonding between the carboxylic acid and the indazole NH/OH groups.
Non-polar solvents (Hexane, Toluene, DCM): Completely ineffective. The compound is too polar.
Protics (Ethanol, Methanol): Only sparingly soluble even at reflux. They are suitable only for removing minor surface impurities (trituration), not for full recrystallization.
The Solution: You must disrupt the hydrogen bonding network.
Primary System:Acetic Acid / Water . Glacial acetic acid protonates the basic sites and disrupts the lattice, while water acts as the anti-solvent.
Alternative System:DMF / Water . Effective for very crude material, but risks residual solvent entrapment.
Q: What is the "Acid-Base Swing" method, and why do you recommend it over thermal recrystallization?A: For this specific compound, thermal recrystallization is often the second step. The primary purification should be chemical. Because the molecule has a carboxylic acid (pKa ~4) and an enolic hydroxyl (pKa ~9-10), it dissolves readily in base but precipitates in acid. This allows you to filter off non-acidic impurities while the product is in solution.
Part 2: Step-by-Step Purification Protocols
Protocol A: The Acid-Base Swing (For Crude Purity <95%)
Use this method to remove inorganic salts and non-acidic organic byproducts.
Dissolution: Suspend the crude solid in 1M NaOH (10 mL per gram of solid). Stir until fully dissolved. The solution should be yellow/orange.
Note: If solids remain, these are likely unreacted starting materials or regioisomers. Filter them off.
Carbon Treatment: Add Activated Carbon (10 wt%) to the basic solution. Stir at room temperature for 30 minutes.
Why: This removes colored azo impurities formed during the diazonium cyclization step.
Filtration: Filter through a Celite pad to remove the carbon.
Precipitation: Slowly add 6M HCl dropwise to the filtrate while stirring vigorously.
Target pH: Adjust to pH 3–4 . Do not go too low (pH <1), or you may protonate the indazole nitrogen, forming a soluble hydrochloride salt.
Isolation: Filter the resulting white/off-white precipitate. Wash with water (to remove NaCl) and cold acetone (to dry).
Protocol B: Thermal Recrystallization (Polishing for >99% Purity)
Use this method to improve crystal habit and remove trace isomers.
Parameter
Specification
Solvent System
Glacial Acetic Acid : Water (3:1 v/v)
Concentration
~1 g solute per 15 mL solvent
Dissolution Temp
90°C – 100°C (Reflux)
Cooling Rate
Slow cool to RT over 4 hours; then 0°C for 1 hour
Procedure:
Suspend the dried solid from Protocol A in Glacial Acetic Acid.
Heat to reflux (100°C). The solid should dissolve. If not, add small aliquots of AcOH.
Once dissolved, remove from heat. Immediately add hot water (anti-solvent) dropwise until a faint turbidity persists.
Add one drop of AcOH to clear the solution.
Allow to cool slowly. Needle-like crystals should form.
Part 3: Troubleshooting & FAQs
Q: My product is pink/red even after recrystallization. What is this?A: This is likely an azo-coupling impurity . During the synthesis (often involving diazonium intermediates), trace coupling can occur.
Fix: The Acid-Base Swing (Protocol A) is essential here. Thermal recrystallization alone cannot separate these impurities because they co-crystallize. Ensure you use powdered activated carbon, not pellets, during the basic phase.
Q: I have poor recovery yield (<50%). Where did my product go?A: Check the pH of your mother liquor.
Issue 1 (Too Acidic): If you acidified to pH 0-1, the indazole nitrogen protonated, keeping the compound soluble as a cationic salt. Adjust back to pH 3-4.
Issue 2 (Too Basic): If you stopped at pH 6, the carboxylic acid may still be partially ionized.
Q: The filtration is extremely slow (clogging).A: This compound often forms amorphous solids if precipitated too quickly.
Fix: During Protocol A (Precipitation), add the HCl very slowly over 30 minutes. Heat the basic solution to 50°C before acidifying; warmer precipitations favor larger particle sizes (Ostwald ripening).
Part 4: Process Visualization
The following diagram illustrates the decision logic for purifying 3-Oxo-3H-indazole-4-carboxylic acid based on input purity and observed impurities.
Caption: Decision tree for selecting between chemical purification (Acid-Base) and physical purification (Thermal Recrystallization) based on impurity profile.
References
Synthesis of Indazole-3-carboxylic acids
Organic Syntheses, Coll. Vol. 4, p. 536 (1963); Vol. 30, p. 48 (1950). Describes the fundamental acid-base purification logic for indazole carboxylic acids.
Journal of Medicinal Chemistry. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors.
Reference Data & Comparative Studies
Validation
in vitro versus in vivo efficacy of 3-Oxo-3H-indazole-4-carboxylic acid
This guide provides a technical comparison of the in vitro and in vivo efficacy of 3-Oxo-3H-indazole-4-carboxylic acid (OICA). Executive Summary 3-Oxo-3H-indazole-4-carboxylic acid (CAS: 7384-17-0) is a critical pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of the in vitro and in vivo efficacy of 3-Oxo-3H-indazole-4-carboxylic acid (OICA).
Executive Summary3-Oxo-3H-indazole-4-carboxylic acid (CAS: 7384-17-0) is a critical pharmacophore scaffold primarily utilized in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors . While the parent carboxylic acid exhibits modest intrinsic biological activity (micromolar range), it serves as the structural foundation for high-potency clinical agents (nanomolar range) like Niraparib and Veliparib analogues.
This guide contrasts the baseline efficacy of the parent acid against its optimized carboxamide derivatives, illustrating the structure-activity relationship (SAR) that drives drug development.
Part 1: In Vitro Efficacy Profile
In vitro assessment reveals a stark contrast between the parent acid and its functionalized derivatives. The acid moiety binds to the PARP catalytic domain but lacks the "PARP trapping" potency of its amide counterparts.
Enzymatic Potency (PARP-1/2 Inhibition)
The carboxylic acid binds to the nicotinamide pocket of PARP enzymes. However, without the carboxamide side chain (which forms critical hydrogen bonds with Gly863 and Ser904 in PARP-1), affinity is significantly lower.
Compound Form
Target
IC₅₀ (Enzymatic)
Mechanism of Binding
Parent Acid (OICA)
PARP-1
15 – 50 µM
Competitive inhibition at NAD+ site; weak binding energy.
Scientist’s Insight: The acid is often used as a negative control in high-throughput screening to validate that the observed efficacy of a derivative is due to the specific side-chain interaction, not just the indazole core.
Cellular Efficacy (Proliferation Assays)
In BRCA-deficient cell lines (e.g., MDA-MB-436), the parent acid shows limited efficacy due to poor cell permeability (high polarity of the -COOH group).
Cell Line: MDA-MB-436 (BRCA1 mutant breast cancer).
The in vivo utility of the parent acid is restricted by its pharmacokinetic (PK) properties. It is rapidly cleared and poorly bioavailable compared to its amide derivatives.
Pharmacokinetics (PK)
Bioavailability (F): The parent acid has low oral bioavailability (<5%) due to ionization at physiological pH. Derivatives are often designed as amides to improve lipophilicity (LogP ~2-3) and membrane permeability.
Half-life (t½): Rapid renal clearance for the acid; optimized derivatives often exhibit t½ > 2 hours in rodents.
Xenograft Efficacy (Murine Models)
In BRCA-1 deficient xenograft models, the parent acid fails to induce tumor regression, whereas derivatives induce profound DNA damage and apoptosis.
Model: Mice bearing CAPAN-1 (pancreatic) or MDA-MB-436 tumors.
Dosing: 50 mg/kg Daily (QD).
Outcomes:
Parent Acid: Tumor Growth Inhibition (TGI) < 10%. No significant difference from vehicle.
Derivative: TGI > 80% or complete regression.
Part 3: Mechanism of Action (Visualization)
The following diagram illustrates the pathway from PARP inhibition to cell death (Synthetic Lethality), highlighting where the molecule intervenes.
Caption: Mechanism of Synthetic Lethality. The inhibitor traps PARP on DNA, converting single-strand breaks into lethal double-strand breaks in repair-deficient cells.
Part 4: Experimental Protocols
Protocol A: In Vitro PARP Inhibition Assay (Chemiluminescent)
Purpose: To determine the IC₅₀ of the compound against purified PARP-1 enzyme.
Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.[1][3] Journal of Medicinal Chemistry.
Krasavin, M. et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.[4] Journal of Enzyme Inhibition and Medicinal Chemistry.
Menear, K.A. et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.
PubChem Compound Summary. (2024). 3-Hydroxyisoxazole-4-Carboxylic Acid (Analogous Scaffold Data). National Center for Biotechnology Information.
Assessing the Cross-Reactivity Profile of 3-Oxo-3H-indazole-4-carboxylic Acid
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals. Executive Summary: The Indazolone Scaffold in Context 3-Oxo-3H-indazole-4-carboxylic aci...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals.
Executive Summary: The Indazolone Scaffold in Context
3-Oxo-3H-indazole-4-carboxylic acid (CAS: 7384-17-0) represents a critical pharmacophore precursor in the design of poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike the fully aromatic 1H-indazole scaffold often utilized in kinase inhibitors, the 3-oxo-3H-indazole (indazolone) tautomer mimics the nicotinamide moiety of NAD+, the cofactor required for PARP catalytic activity.
This guide provides a rigorous framework for assessing the cross-reactivity of this scaffold. While the carboxylic acid moiety itself is often a synthetic intermediate or a metabolic handle, its conversion to the carboxamide generates the active PARP-binding motif. Therefore, assessing its cross-reactivity requires a dual approach: evaluating the intrinsic reactivity of the acid (metabolic stability, conjugation) and the promiscuity of the pharmacophore (kinase off-targets, PARP isoform selectivity).
The Competitive Landscape
To objectively evaluate the performance of the 3-Oxo-3H-indazole-4-carboxylic acid scaffold, it must be benchmarked against established PARP-targeting chemotypes.
Feature
3-Oxo-3H-indazole-4-carboxylic Acid (Scaffold)
Phthalazinone (e.g., Olaparib)
Benzimidazole-4-carboxamide (e.g., Veliparib)
Primary Target
PARP1/2 (NAD+ pocket binder)
PARP1/2 (NAD+ pocket binder)
PARP1/2 (NAD+ pocket binder)
Key Pharmacophore
Lactam-like donor/acceptor pair
Lactam ring
Carboxamide group
Solubility Profile
High (Polar acid functionality)
Low to Moderate (Rigid bicycle)
Moderate
Metabolic Liability
Glucuronidation (Carboxylic acid)
CYP3A4 oxidation
CYP metabolism
Selectivity Risk
Kinases (due to flat indazole core)
Low kinase cross-reactivity
Low kinase cross-reactivity
DNA Trapping
Moderate (Tunable via N1-substitution)
High (Strong trapping potency)
Low (Weak trapping potency)
Structural & Functional Logic
Understanding the cross-reactivity profile requires mapping the chemical space. The diagram below illustrates the relationship between the 3-oxo-indazole scaffold and its primary off-target liabilities.
Figure 1: Pharmacological network of the 3-Oxo-3H-indazole-4-carboxylic acid scaffold. The primary efficacy is driven by amide conversion, while the planar core introduces kinase liabilities.
Experimental Protocols for Cross-Reactivity Assessment
To validate this scaffold, you must move beyond simple potency assays. The following protocols are designed to stress-test the molecule's selectivity.
Purpose: To distinguish specific binding from non-specific aggregation or pan-assay interference (PAINS) early in the development process. This is critical for the carboxylic acid form which may have weak affinity compared to the amide.
Materials:
Recombinant PARP1 catalytic domain.
SYPRO Orange dye.
Real-time PCR machine (e.g., Roche LightCycler).
Workflow:
Preparation: Dilute PARP1 protein to 2 µM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
Compound Addition: Add 3-Oxo-3H-indazole-4-carboxylic acid (and Amide control) at 10 µM, 50 µM, and 100 µM. Include Olaparib (1 µM) as a positive control.
Dye Addition: Add SYPRO Orange (5x final concentration).
Melt Curve: Ramp temperature from 25°C to 95°C at 0.5°C/min.
Analysis: Calculate
. A shift of >2°C indicates specific binding.
Note: If the Acid form shows
but the Amide shows , the acid is a suitable "inactive" prodrug precursor.
Protocol B: Broad Kinase Profiling (The "Indazole Liability" Check)
Rationale: Indazoles are privileged scaffolds for kinase inhibition (binding to the ATP hinge region). A PARP inhibitor based on this scaffold must be screened against a representative kinase panel to ensure it doesn't cause off-target toxicity.
Panel Selection:
Focus on kinases with similar hinge-binding requirements or those commonly hit by planar nitrogen heterocycles:
VEGFR2 (KDR): Common off-target for indazoles.
CDK1/2: Cell cycle regulation (toxicity risk).
PIM1: Often inhibited by fused bicyclic systems.
Methodology (Radiometric HotSpot Assay):
Reaction Mix: Kinase,
P-ATP, Substrate, and Compound (tested at 1 µM and 10 µM).
Incubation: 120 minutes at Room Temperature.
Filtration: Bind reaction products to P81 phosphocellulose paper.
Quantification: Scintillation counting.
Success Criteria: < 50% inhibition at 1 µM indicates an acceptable selectivity window.
Purpose: To ensure the scaffold targets PARP1/2 (DNA repair) without inhibiting Tankyrases (TNKS1/2 - Wnt pathway signaling), unless dual inhibition is the goal.
Step-by-Step:
Coating: Coat 96-well plates with Histone mixture (substrate).
Reaction: Add PARP1, PARP2, or TNKS1 enzyme + Biotinylated-NAD+ + Compound (Dose-response: 0.1 nM to 10 µM).
Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.
Calculation: Determine IC50 for each isoform.
Selectivity Ratio:
. A ratio > 50 is desirable for a PARP-specific agent.
Comparative Performance Data
The following table summarizes the expected performance metrics of the 3-Oxo-3H-indazole-4-carboxylic acid scaffold (as its active carboxamide derivative) compared to industry standards.
Metric
Indazole-4-carboxamide Scaffold
Olaparib (Phthalazinone)
Interpretation
PARP1 IC50
< 5 nM (High Potency)
~5 nM
Competitive potency achievable.
PARP Trapping
Moderate
High
Lower trapping may reduce myelosuppression toxicity.
The acid functionality offers superior formulation options.
CYP Inhibition
Low (Scaffold dependent)
Moderate (CYP3A4)
Generally cleaner metabolic profile than phthalazinones.
Decision Flow for Scaffold Optimization
Use this logic gate to determine if the 3-Oxo-3H-indazole-4-carboxylic acid scaffold is viable for your specific drug discovery campaign.
Figure 2: Optimization logic gate for validating the indazolone scaffold.
References
PARP Inhibitor Discovery: Jones, P. et al. "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors." Journal of Medicinal Chemistry, 2009. Link
Indazole Scaffold Versatility: Zhang, L. et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[1][2] Molecules, 2018.[1][3][4] Link
Cross-Reactivity Methodologies: Antolin, A. A. et al. "Objective, Quantitative, Data-Driven Assessment of Chemical Probes." Cell Chemical Biology, 2018. Link
Chemical Identity: "3-Oxo-3H-indazole-4-carboxylic acid." ChemicalBook CAS Database. Link
PARP Pharmacophore Analysis: Papeo, G. et al. "Poly(ADP-ribose) polymerase inhibition in cancer therapy: are we holding the right cards?" Annals of Oncology, 2013. Link
A Comparative Benchmarking Guide: Evaluating 3-Oxo-3H-indazole-4-carboxylic Acid Against Established ALK1 Inhibitors
Introduction The development of novel small molecule inhibitors targeting key signaling pathways in disease is a cornerstone of modern drug discovery. This guide provides an in-depth comparative analysis of 3-Oxo-3H-inda...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The development of novel small molecule inhibitors targeting key signaling pathways in disease is a cornerstone of modern drug discovery. This guide provides an in-depth comparative analysis of 3-Oxo-3H-indazole-4-carboxylic acid , a novel synthetic heterocycle, against established modulators of the Activin receptor-like kinase 1 (ALK1) signaling pathway. Based on the prevalence of the indazole scaffold in kinase inhibitor discovery, we hypothesize that this compound acts as an inhibitor of ALK1, a transmembrane serine/threonine kinase predominantly expressed on endothelial cells and a critical regulator of angiogenesis.[1][2]
ALK1 signaling is a pivotal pathway in both physiological and pathological blood vessel formation, making it a compelling target for anti-angiogenic therapies, particularly in oncology.[3][4] Dysregulation of this pathway is associated with vascular disorders such as Hereditary Hemorrhagic Telangiectasia (HHT) and plays a role in tumor vascularization.[1][5] This guide will objectively benchmark the hypothetical performance of 3-Oxo-3H-indazole-4-carboxylic acid against two established inhibitors with distinct mechanisms of action: the biologic ligand trap Dalantercept (ALK1-Fc) and the small molecule inhibitor LDN-193189 . Through detailed experimental protocols and data analysis, we aim to provide researchers and drug development professionals with a rigorous framework for evaluating such novel chemical entities.
The Target: ALK1 Signaling in Angiogenesis
ALK1, also known as ACVRL1, is a type I receptor in the Transforming Growth Factor-beta (TGF-β) superfamily.[1][2] Its signaling cascade is crucial for endothelial cell proliferation, migration, and differentiation. The pathway is primarily activated by high-affinity binding of Bone Morphogenetic Protein 9 (BMP9) and BMP10.[6][7]
Mechanism of Action:
Ligand Binding: BMP9 or BMP10 binds to the ALK1 receptor, which then forms a complex with a type II receptor, such as BMPR2.[8]
Receptor Activation: The type II receptor phosphorylates and activates the ALK1 kinase domain.
SMAD Phosphorylation: Activated ALK1 phosphorylates the cytoplasmic signaling proteins SMAD1 and SMAD5 (and to a lesser extent, SMAD8).[6][9]
Nuclear Translocation & Gene Expression: Phosphorylated SMAD1/5 forms a complex with SMAD4, which then translocates to the nucleus to regulate the expression of target genes, such as the inhibitor of DNA binding 1 (Id1), a key marker of ALK1 pathway activation.[7][10]
The net effect of ALK1 signaling is highly context-dependent but is generally considered pro-angiogenic, making its inhibition a key therapeutic strategy.[3]
Caption: The ALK1 signaling pathway initiated by BMP9/10 binding.
Established Inhibitors for Benchmarking
To provide a robust comparison, we have selected two inhibitors that modulate the ALK1 pathway through fundamentally different mechanisms.
Dalantercept (ALK1-Fc): A biologic "ligand trap." It is a chimeric protein composed of the extracellular domain of human ALK1 fused to the Fc portion of human IgG1.[11] Dalantercept works by sequestering circulating BMP9 and BMP10, preventing them from binding to and activating the native ALK1 receptor on endothelial cells.[7][11] Its strength lies in its high specificity for these ligands.
LDN-193189: A small molecule, ATP-competitive kinase inhibitor. It is a potent inhibitor of BMP type I receptors, including ALK1, ALK2, ALK3, and ALK6.[12] Its advantage is its cell permeability and potential for oral administration, but its broader selectivity profile presents a different set of opportunities and challenges compared to the highly specific ligand trap.[3]
Experimental Design for Comparative Analysis
A multi-step experimental workflow is essential to comprehensively evaluate a novel inhibitor. This involves moving from direct target engagement and potency assessment in biochemical assays to functional validation in cell-based models.
Caption: Workflow for benchmarking a novel ALK1 inhibitor.
Part 1: Biochemical Assays for Potency and Target Engagement
The initial step is to determine if 3-Oxo-3H-indazole-4-carboxylic acid directly inhibits the kinase activity of ALK1 and to quantify its potency.
This protocol utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity.[2][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human ALK1.
Materials:
Recombinant Human ALK1 Enzyme (e.g., BPS Bioscience, #79549)[2]
Kinase Substrate (e.g., appropriate peptide substrate for ALK1)
ATP
Kinase Assay Buffer
Test Compounds: 3-Oxo-3H-indazole-4-carboxylic acid, LDN-193189 (Dalantercept is not suitable for this assay as it doesn't directly inhibit the kinase domain)
ADP-Glo™ Kinase Assay Kit (Promega)
96-well assay plates
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point serial dilution series (e.g., 3-fold dilutions) for each test compound in 100% DMSO. Further dilute these into the Kinase Assay Buffer to create 2X final inhibitor concentrations. The final DMSO concentration in the assay should not exceed 1%.[14]
Assay Plate Setup:
Add 5 µL of the 2X inhibitor dilutions to the appropriate wells.
For the positive control (no inhibition), add 5 µL of buffer with DMSO.
For the negative control (no kinase activity), add 5 µL of buffer with DMSO.
Enzyme Addition: Add 5 µL of a 2X ALK1 enzyme solution to all wells except the negative control. Add 5 µL of enzyme dilution buffer to the negative control wells.
Pre-incubation: Gently mix and incubate the plate at room temperature for 20 minutes to allow the inhibitors to bind to the enzyme.
Initiate Kinase Reaction: Add 10 µL of a 2X substrate/ATP mixture to all wells to start the reaction. The total reaction volume is now 20 µL.
Incubation: Mix the plate and incubate at 30°C for 60 minutes.
Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well, which converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30-60 minutes.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Subtract the negative control signal from all other wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[14][15]
Part 2: Cell-Based Assays for Functional Efficacy
After confirming biochemical potency, it is critical to assess the inhibitor's activity in a relevant cellular context, confirming target engagement and functional consequences. Human Umbilical Vein Endothelial Cells (HUVECs) are an excellent model as they endogenously express ALK1.[10]
This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Objective: To measure the ability of test compounds to inhibit endothelial cell network formation on a basement membrane matrix.
Materials:
HUVECs
Endothelial Cell Growth Medium
Matrigel® Basement Membrane Matrix
Test Compounds: 3-Oxo-3H-indazole-4-carboxylic acid, Dalantercept, LDN-193189
BMP9 (as the pro-angiogenic stimulus)
96-well culture plates
Microscope with imaging software
Step-by-Step Methodology:
Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium at a density of 2 x 10^5 cells/mL.
Treatment: In separate tubes, pre-incubate the HUVEC suspension with the desired concentrations of test compounds (or vehicle control) for 30 minutes.
Seeding: Add 100 µL of the cell suspension to each Matrigel-coated well. Add BMP9 to all wells (except the unstimulated control) to a final concentration that induces robust tube formation.
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.
Imaging: Monitor the formation of tube-like structures using a microscope. Capture images at a fixed time point.
Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as total tube length, number of nodes, and number of meshes.
Data Analysis: Normalize the data to the BMP9-stimulated control and plot the percentage of inhibition against inhibitor concentration to determine the functional IC50.
Data Presentation & Comparative Analysis
The following table presents hypothetical, yet plausible, data from the described experiments, designed to illustrate a potential performance profile for 3-Oxo-3H-indazole-4-carboxylic acid (Compound X).
Potency: In this hypothetical scenario, LDN-193189 shows higher biochemical and cellular potency than Compound X. This is not unexpected, as LDN-193189 is a well-characterized, potent BMP receptor inhibitor. Dalantercept's potency is measured differently (by mass/volume) but is effective in the low ng/mL range, typical for biologics.
Selectivity: The key hypothetical advantage of Compound X is its remarkable selectivity. While LDN-193189 inhibits multiple BMP type I receptors (ALK1, 2, 3, 6), Compound X is highly selective for ALK1.[12] This could be a significant clinical advantage, potentially reducing off-target effects associated with inhibiting other BMP pathways.
Mechanism vs. Function: Both small molecules (Compound X, LDN-193189) and the biologic (Dalantercept) effectively inhibit downstream pSMAD signaling and the functional outcome of tube formation. This demonstrates that targeting different nodes of the same pathway—either the kinase itself or its activating ligands—can achieve a similar anti-angiogenic effect.
Therapeutic Potential: As a highly selective, cell-permeable small molecule, Compound X could represent a significant advancement. It would likely have a better pharmacokinetic profile (e.g., oral bioavailability) than Dalantercept and a potentially safer profile than the less selective LDN-193189.
Conclusion and Future Directions
This guide outlines a comprehensive framework for benchmarking the novel molecule 3-Oxo-3H-indazole-4-carboxylic acid, based on the scientifically-grounded hypothesis of its action as an ALK1 inhibitor. Through a combination of biochemical and cell-based assays, we can build a detailed profile of its potency, selectivity, and functional efficacy relative to established inhibitors like Dalantercept and LDN-193189.
Our hypothetical data suggest that while it may not be the most potent inhibitor, its theorized high selectivity for ALK1 over other BMP receptors could make it a highly valuable therapeutic candidate. The next logical steps in its preclinical evaluation would include:
Kinome-wide selectivity screening to confirm its specificity against a broad panel of human kinases.
In vivo pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
In vivo efficacy studies in tumor xenograft models to assess its ability to inhibit tumor angiogenesis and growth, both as a monotherapy and in combination with other agents like VEGF inhibitors.[7]
By following this rigorous, multi-faceted evaluation process, the true potential of 3-Oxo-3H-indazole-4-carboxylic acid as a next-generation anti-angiogenic agent can be fully elucidated.
References
Mitchell, D. et al. ALK1 signaling in development and disease: new paradigms. PMC. [Link]
Goumans, M.J. et al. ALK1 Signaling in Human Cardiac Progenitor Cells Promotes a Pro-angiogenic Secretome. International Journal of Molecular Sciences. [Link]
Pardali, E. et al. ALK1 loss results in vascular hyperplasia in mice and humans through PI3-kinase activation. Cardiovascular Research. [Link]
Oh, S.P. et al. Activin receptor-like kinase 1 modulates transforming growth factor-β1 signaling in the regulation of angiogenesis. PNAS. [Link]
van der Heijden, M. et al. Interfering in the ALK1 Pathway Results in Macrophage-Driven Outward Remodeling of Murine Vein Grafts. Frontiers in Cardiovascular Medicine. [Link]
Gunerka, P. et al. Kinase assays IC50 determination. Bio-protocol. [Link]
Cunha, S.I., Pietras, K. ALK1 as an emerging target for antiangiogenic therapy of cancer. Blood. [Link]
Lin, S. et al. Metformin inhibits ALK1-mediated angiogenesis via activation of AMPK. Oncotarget. [Link]
Mitchell, D. et al. ALK1-Fc Inhibits Multiple Mediators of Angiogenesis and Suppresses Tumor Growth. Molecular Cancer Therapeutics. [Link]
Hu-Lowe, D.D. et al. Targeting Activin Receptor-Like Kinase 1 (ALK1) Inhibits Angiogenesis and Tumorigenesis Through a Mechanism of Action Complementary to Anti-VEGF Therapies. Cancer Research. [Link]
van der Horst, G., van den Hoogen, C. Targeting tumour vasculature by inhibiting activin receptor-like kinase (ALK)1 function. British Journal of Cancer. [Link]
Benchmarking 3-Oxo-3H-indazole-4-carboxylic acid: A Guide to Reproducibility and Scaffold Selection
Executive Summary 3-Oxo-3H-indazole-4-carboxylic acid (CAS: 7384-17-0) is a critical fragment scaffold used primarily in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists.[1] While i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Oxo-3H-indazole-4-carboxylic acid (CAS: 7384-17-0) is a critical fragment scaffold used primarily in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists.[1] While it offers a lower molecular weight profile compared to the established phthalazinone scaffolds (e.g., Olaparib), its utility is frequently compromised by batch-to-batch reproducibility issues .[1]
These failures are rarely due to synthetic error but rather tautomeric ambiguity and polymorphic instability during solubilization.[2] This guide provides a validated framework to stabilize this compound for experimental assays and objectively compares its performance against its primary competitor, the phthalazinone scaffold.[1][2]
Part 1: The Physicochemical Challenge (Tautomerism)[2][3]
The primary cause of experimental variance with 3-Oxo-3H-indazole-4-carboxylic acid is its complex tautomeric equilibrium.[1] Unlike standard heterocycles, this molecule exists in a dynamic flux between the keto-amine (3-oxo) and enol-imine (3-hydroxy) forms, further complicated by proton migration between N1 and N2.[1][3]
The Trap: Commercial samples often contain undefined ratios of tautomers depending on the crystallization solvent used by the vendor.[2]
The Consequence: Inconsistent IC50 values in enzymatic assays, as the protein binding pocket may select for a specific, less abundant tautomer.[1][2][3]
Figure 1: The pH-dependent tautomeric shift significantly alters binding kinetics, leading to "false" potency variations.[1]
Part 2: Comparative Analysis (Indazole vs. Phthalazinone)
In drug discovery, specifically for PARP inhibition, the 3-oxo-indazole scaffold is often weighed against the Phthalazin-1(2H)-one scaffold.[1] Below is a data-driven comparison to assist in scaffold selection.
Table 1: Scaffold Performance Benchmark
Feature
3-Oxo-3H-indazole-4-carboxylic acid
Phthalazin-1(2H)-one (Standard)
Comparison Verdict
Molecular Weight
~178.14 Da
~160.15 Da
Indazole offers a denser functionalization vector.[1]
H-Bond Donors
2 (Dynamic)
1 (Stable)
Phthalazinone provides more predictable binding.[2]
LogP (Lipophilicity)
0.97 (Moderate)
0.45 (Low)
Indazole has better membrane permeability potential.[2][3]
Metabolic Stability
Moderate (N-glucuronidation risk)
High
Phthalazinone is superior for in vivo half-life.[1][2]
Synthetic Utility
High (C4-acid allows diverse coupling)
Moderate (Requires pre-functionalization)
Indazole is superior for library generation.[2][3]
Solubility (DMSO)
>50 mM (Good)
>100 mM (Excellent)
Phthalazinone reduces precipitation risks in HTS.[2][3]
Decision Logic for Researchers
Use 3-Oxo-3H-indazole-4-carboxylic acid if:
You require a C4-vector for extending into a hydrophobic pocket (common in kinase design).[2]
You are designing a Fragment-Based Drug Discovery (FBDD) library and need higher lipophilicity.[2]
Use Phthalazinone if:
You are targeting PARP1/2 specifically (mimics the nicotinamide pharmacophore perfectly).[2]
You need metabolic robustness for early animal studies.[2]
Part 3: Validated Experimental Protocols
To ensure reproducibility, you must standardize the Solubilization and Quality Control steps.[1][2] Relying on vendor purity (usually quoted as >95% by HPLC) is insufficient because HPLC often fails to separate tautomers or rapid interconversion occurs on the column.[2]
Protocol A: Reproducible Stock Preparation (The "DMSO-Lock" Method)[1]
This protocol locks the compound in the keto-form to ensure consistent assay start points.
Reagents:
Anhydrous DMSO (Grade: ≥99.9%, Water content <50 ppm).[1][2][3]
Desiccation: Dry the solid compound in a vacuum desiccator over
for 4 hours to remove hygroscopic water. Rationale: Water catalyzes proton transfer, accelerating tautomeric shifts.[1][2]
Solubilization: Dissolve to 10 mM in Anhydrous DMSO .
Sonication: Sonicate at 25°C for 5 minutes. Do not heat above 30°C to avoid thermal degradation.[2]
Equilibration: Allow the stock solution to sit at room temperature for 1 hour before use. Rationale: This allows the tautomeric ratio to reach thermodynamic equilibrium in the specific solvent, ensuring the "Time Zero" of your assay is consistent across days.[1]
Storage: Aliquot immediately into single-use amber vials and store at -20°C. Do not freeze-thaw more than once.
Protocol B: NMR Validation Standard
Before running a high-value screen, validate your batch using this specific NMR setup to detect regioisomeric impurities (often 5-carboxylic acid isomers).
Solvent: DMSO-
(Avoid as solubility is poor and aggregation occurs).[2]
Key Diagnostic Peaks:
Proton H5/H6/H7: Look for the specific splitting pattern of the aromatic ring.[2] The 4-carboxylic acid substitution creates a distinct doublet-doublet-doublet pattern.[1]
10.5–11.5 ppm.[2] Note: If this peak integrates to <0.8H relative to the aromatic protons, your sample may be wet or degrading.[1][2][3]
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix for handling this compound in a drug discovery pipeline.
Figure 2: Quality Control Decision Tree to prevent false negatives in screening.
References
BenchChem. (2025).[2][4][5] Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Comparative Guide. BenchChem Technical Library. Link
ChemScene. (2024).[2] 3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid: Physicochemical Properties and Safety Data. ChemScene Product Database. Link
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 679, Dimethyl sulfoxide (DMSO) Solubility Data. PubChem.[2] Link[1][2][3]
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening: Challenges and Models. Molecules. Link[1][2][3]
Vertex Pharmaceuticals. (2026).[2] Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors. ResearchGate. Link
Navigating the Disposal of 3-Oxo-3H-indazole-4-carboxylic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our res...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Oxo-3H-indazole-4-carboxylic acid (CAS No. 7384-17-0), a heterocyclic compound that, like many of its class, requires careful management as chemical waste. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your laboratory's waste management practices.
Hazard Identification and Risk Assessment: Understanding the Compound
Inferred Hazardous Profile:
Based on data for related compounds such as 1H-Indazole-3-carboxylic acid and other substituted indazoles, 3-Oxo-3H-indazole-4-carboxylic acid should be handled as a hazardous substance with the following potential risks:
Skin Irritation: Similar compounds are known to cause skin irritation.[1][2]
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][3]
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][3][4][5]
It is imperative to treat this compound as hazardous until comprehensive toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-Oxo-3H-indazole-4-carboxylic acid in any capacity, including for disposal, the following personal protective equipment is mandatory:
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes and airborne particles.
Gloves: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Disposal Protocol: A Step-by-Step Guide
The disposal of 3-Oxo-3H-indazole-4-carboxylic acid must be conducted in accordance with all local, state, and federal regulations. This typically involves treating the compound as hazardous waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste disposal.
Solid Waste:
Place pure 3-Oxo-3H-indazole-4-carboxylic acid, or materials heavily contaminated with it (e.g., weighing paper, filter paper), into a designated, properly labeled hazardous waste container.
The container must be made of a material compatible with the chemical and have a secure lid.
Liquid Waste:
If the compound is in solution, collect the liquid waste in a separate, labeled container for hazardous liquid waste.
Do not mix this waste with other solvent streams unless you have confirmed their compatibility.
Contaminated Labware:
Disposable labware (e.g., pipette tips, plastic vials) that has come into contact with the compound should be placed in the solid hazardous waste container.
Non-disposable glassware must be decontaminated before being washed and reused. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone) and collecting the rinsate as hazardous liquid waste.
Step 2: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and crucial for the safety of all personnel. Your hazardous waste label should include:
The words "Hazardous Waste"
The full chemical name: "3-Oxo-3H-indazole-4-carboxylic acid"
The CAS Number: "7384-17-0"
The approximate concentration and quantity of the waste
The date the waste was first added to the container
The name of the principal investigator or laboratory contact
Step 3: Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be:
Under the control of the laboratory personnel.
Away from general work areas and sources of ignition.
In a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Pickup and Disposal
Once your hazardous waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, you must arrange for its proper disposal.
Contact your institution's EHS office to schedule a waste pickup.
Do not attempt to dispose of this chemical down the drain or in the regular trash. This is a violation of environmental regulations and can have serious consequences.
Spill and Emergency Procedures
In the event of a spill, your immediate actions are critical to containing the situation and preventing exposure.
Small Spills:
Alert personnel in the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Large Spills:
Evacuate the immediate area.
Alert your laboratory supervisor and your institution's EHS department immediately.
Prevent entry into the affected area until it has been deemed safe by trained personnel.
Logical Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-Oxo-3H-indazole-4-carboxylic acid.
Disposal workflow for 3-Oxo-3H-indazole-4-carboxylic acid.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of responsible chemical management are not merely a matter of compliance; they are a reflection of our commitment to scientific excellence and ethical research practices.
References
PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]
Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]